Rifampicin
Beschreibung
Historical Perspectives and Discovery Milestones of Rifamycins (B7979662)
The story of Rifampicin (B610482) begins with the discovery of the broader rifamycin (B1679328) class of antibiotics. In 1957, a research group at Lepetit Pharmaceuticals in Milan, Italy, led by Piero Sensi and Maria Teresa Timbal, analyzed a soil sample collected from a pine forest on the French Riviera. wikipedia.org From this sample, they isolated a new bacterium, initially named Streptomyces mediterranei and later reclassified as Amycolatopsis rifamycinica (previously Nocardia mediterranei). wikipedia.orgnih.govnih.govinchem.org
This microorganism was found to produce a complex mixture of antibiotic substances. The researchers, being fans of the French crime film "Rififi," named these new compounds "rifamycins". wikipedia.org The initial mixture contained several related compounds, designated rifamycins A through E. nih.gov
A pivotal moment in the development process was the decision to work with rifamycin B, a derivative that was itself practically inactive. nih.govsemanticscholar.org Through a series of chemical modifications, the Lepetit team first developed rifamycin SV, a potent antibiotic that was effective but had to be administered parenterally or topically. nih.govnih.gov The quest for an orally active derivative led to extensive and systematic structural modifications. nih.gov This research culminated in 1965 with the synthesis of a new, highly effective, and well-tolerated molecule named rifampicin. wikipedia.orgnih.gov Rifampicin was first marketed in Italy in 1968 and received approval in the United States in 1971. wikipedia.org
Chemical Structure and Classification within Rifamycins
Rifampicin belongs to the rifamycin group, a subclass of the larger family of ansamycin (B12435341) antibiotics. nih.govresearchgate.net The defining characteristic of ansamycins is their unique structure, which consists of an aromatic core spanned by a long aliphatic chain, referred to as an "ansa bridge" (from the Latin word ansa, meaning handle). nih.govrcsb.org
The aromatic nucleus of Rifampicin is a naphthoquinone chromophore, which is responsible for the compound's distinctive red-orange crystalline color. wikipedia.orgresearchgate.net Rifampicin is a semi-synthetic derivative of the naturally occurring rifamycin SV. johnshopkins.edu It is specifically the 3-(4-methyl-1-piperazinyl)-iminomethyl derivative of rifamycin SV. wikipedia.org This specific side chain at position 3 is crucial for its improved pharmacological properties. The inhibitory action of Rifampicin against its molecular target is dependent on key functional groups, particularly the four hydroxyl groups of the ansa bridge and the naphthol ring, which form critical hydrogen bonds with amino acid residues on the target enzyme. wikipedia.org
Table 1: Key Structural and Chemical Features of Rifampicin
| Feature | Description |
|---|---|
| Chemical Class | Ansamycin / Rifamycin |
| Molecular Formula | C43H58N4O12 nih.govgbiosciences.com |
| Core Structure | Naphthoquinone aromatic nucleus researchgate.net |
| Defining Feature | Aliphatic ansa bridge rcsb.org |
| Origin | Semi-synthetic derivative of Rifamycin SV wikipedia.orgrcsb.org |
| Key Functional Groups | Hydroxyl groups on the ansa bridge and naphthol ring; 4-methyl-1-piperazinyl-iminomethyl side chain wikipedia.org |
Fundamental Research Significance of Rifampicin
The primary significance of Rifampicin in academic and research settings stems from its specific and well-understood mechanism of action. It is a potent inhibitor of bacterial DNA-dependent RNA polymerase (RNAP), the enzyme responsible for transcribing DNA into RNA. patsnap.comdroracle.ai Crucially, Rifampicin is highly selective for prokaryotic RNAP; it does not significantly inhibit the corresponding mammalian enzymes, making it an ideal tool for studying bacterial processes without interfering with eukaryotic host cells. droracle.aidroracle.aiacs.org
Biochemical and crystal structure data show that Rifampicin binds to a specific pocket on the β-subunit of the bacterial RNA polymerase. wikipedia.orgrcsb.org This binding site is located deep within the DNA/RNA channel, but it is distinct from the enzyme's active site. wikipedia.orgdroracle.ai Instead of competing with nucleotide substrates, Rifampicin acts by physically blocking the path of the elongating RNA chain once it reaches a length of two to three nucleotides. wikipedia.orgrcsb.orgdroracle.ai This steric hindrance prevents further transcription, effectively halting the synthesis of messenger RNA and, consequently, all bacterial proteins. wikipedia.orgpatsnap.com
This precise mechanism has established Rifampicin as a fundamental tool in biotechnology and molecular biology.
Recombinant Protein Expression : It is commonly used to inhibit the synthesis of host bacterial proteins during the production of recombinant proteins in systems like E. coli. In many such systems, the gene of interest is placed under the control of a viral promoter (e.g., T7), and its transcription is carried out by a viral RNA polymerase (e.g., T7 RNA polymerase), which is not affected by Rifampicin. wikipedia.org This allows for the selective production of the desired recombinant protein.
Study of Transcription : Its specific inhibitory action makes it an indispensable compound for studying the mechanics of bacterial transcription initiation and elongation.
Antibiotic Resistance Research : Resistance to Rifampicin primarily arises from specific point mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase. wikipedia.orgnih.gov This makes Rifampicin a model compound for investigating the molecular basis of antibiotic resistance, including the identification and characterization of resistance-conferring mutations. wikipedia.orgnih.gov
Table 2: Rifampicin in Academic Research Applications
| Research Application | Molecular Basis of Utility |
|---|---|
| Selective Gene Expression | Inhibits host bacterial RNA polymerase but not viral polymerases (e.g., T7) used in recombinant expression systems. wikipedia.org |
| Bacterial Transcription Studies | Specifically blocks the elongation step of RNA synthesis, allowing for detailed investigation of the transcription process. rcsb.orgdroracle.ai |
| Antibiotic Resistance Studies | Serves as a model for studying resistance mechanisms, as resistance is linked to well-defined mutations in the target gene (rpoB). wikipedia.orgnih.gov |
| Microbial Physiology | Used to probe the effects of transcription inhibition on various cellular processes in bacteria. |
Eigenschaften
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13-,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXXHWHPUNPDRT-WLSIYKJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58N4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021244 | |
| Record name | Rifampicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
822.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Freely sol in methyl chloride, dimethyl sulfoxide; sol in tetrahydrofuran; slightly sol in water (pH less than 6), acetone, carbon tetrachloride, Freely soluble in chloroform, soluble in ethyl acetate and in methanol., In water, 1,400 mg/L at 25 °C | |
| Record name | Rifampicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01045 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RIFAMPIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3181 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.1X10-34 mm Hg at 25 °C /Estimated/ | |
| Record name | RIFAMPIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3181 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Red to orange platelets from acetone, Red-brown crystalline powder | |
CAS No. |
13292-46-1 | |
| Record name | Rifampin [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013292461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rifampicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01045 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rifampicin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113926 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rifampicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rifampicin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.997 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIFAMPIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJT6J7R4TR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | RIFAMPIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3181 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes 183-188 °C | |
| Record name | Rifampicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01045 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RIFAMPIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3181 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Molecular Mechanisms of Action of Rifampicin
Elucidation of Bacterial DNA-Dependent RNA Polymerase (RNAP) Inhibition
Rifampicin (B610482) functions by inhibiting bacterial DNA-dependent RNA synthesis through its action on bacterial RNAP. Crystal structure data and biochemical studies have been instrumental in revealing the precise nature of this inhibition. These studies indicate that Rifampicin binds to a specific pocket within the RNAP enzyme, preventing the synthesis of bacterial proteins wikipedia.orgdiff.org. The mechanism of RNAP inhibition by rifamycins (B7979662) is believed to be consistent across various bacterial RNAPs, with Escherichia coli RNAP often serving as a model system for study asm.org.
Detailed Binding Site Analysis on the RNAP Beta Subunit (RpoB)
Rifampicin targets the β-subunit of bacterial RNAP, which is encoded by the rpoB gene drugbank.comnih.govwikipedia.org. The binding site is located within the DNA/RNA channel of the RNAP, specifically in a pocket on the β-subunit wikipedia.orgnih.govnih.gov. This site is distinct from the enzyme's active catalytic center, yet its occupation by Rifampicin has a profound impact on RNAP activity wikipedia.orgnih.gov. The rifampicin binding pocket is situated within the DNA/RNA binding cleft nih.gov. Amino acid residues within the β-subunit contribute to the formation of this binding pocket and are involved in interactions with Rifampicin nih.gov. Notably, mutations in specific amino acids within the rpoB gene are frequently associated with Rifampicin resistance, particularly within a region known as the Rifampicin Resistance-Determining Region (RRDR) nih.govwikipedia.orgresearchgate.netmdpi.com. This region is highly conserved among bacterial RNAPs but differs in archaeal and eukaryotic enzymes nih.gov. Common resistance-conferring mutations are concentrated in cluster I of the RRDR, affecting residues such as D516, H526, and S531 (using E. coli numbering) nih.govwikipedia.org.
Steric Occlusion Hypothesis and Elongation Blockage
The primary mechanism by which Rifampicin inhibits RNAP is through steric occlusion wikipedia.orgasm.orggoogle.com. Crystal structure data and biochemical evidence support the model that Rifampicin binds near the RNAP active site and physically blocks RNA synthesis by preventing the extension of RNA products beyond a length of 2-3 nucleotides wikipedia.orgdiff.orgasm.orgnih.govkoreamed.org. This blockage occurs because the bound Rifampicin molecule obstructs the path of the nascent RNA transcript as it emerges from the RNAP enzyme wikipedia.orgasm.orggoogle.comkoreamed.org. While Rifampicin binds near the active site, it does not directly interfere with the formation of the first phosphodiester bond koreamed.org. Instead, it acts as a physical barrier that prevents the elongating RNA chain from growing beyond a very short length, effectively stalling transcription initiation wikipedia.orgresearchgate.netkoreamed.org.
Molecular Dynamics and Structural Biology Insights into RNAP-Rifampicin Interactions
Structural biology techniques, particularly X-ray crystallography, have been crucial in visualizing the interaction between Rifampicin and bacterial RNAP. Crystal structures of RNAP from organisms like Thermus aquaticus and E. coli in complex with Rifampicin have provided detailed insights into the binding pose and the interactions between the drug and the enzyme nih.govnih.gov. These structures reveal that Rifampicin sits (B43327) in a pocket on the β-subunit, approximately 12-20 Å away from the active site magnesium ion nih.govkoreamed.orgnih.gov. The drug forms hydrogen bonds and other interactions with residues in the binding pocket nih.govresearchgate.net. Molecular dynamics simulations have further contributed to understanding the dynamic nature of these interactions and how mutations in RNAP can affect Rifampicin binding affinity and the stability of the complex frontiersin.org. Studies on resistant mutants have shown that amino acid substitutions in the RpoB subunit can alter the shape and electrostatic surface of the binding pocket, leading to reduced Rifampicin affinity and conferring resistance nih.govmdpi.com.
Selective Targeting of Prokaryotic versus Eukaryotic RNAP
A critical aspect of Rifampicin's therapeutic value is its selective toxicity towards bacterial cells. This selectivity stems from the significant structural differences between prokaryotic and eukaryotic RNAPs asm.orglibretexts.org. Rifampicin exhibits a strong binding affinity for bacterial RNAP but has significantly lower affinity for mammalian RNAP enzymes asm.orgdrugbank.comnih.gov. The binding constant of Rifampicin for eukaryotic RNAP is at least 100 times higher than its binding constant for prokaryotic enzymes asm.orgnih.gov. This differential binding is attributed to variations in the amino acid sequences and structures of the RNAP β-subunit (or its equivalent) between prokaryotes and eukaryotes, particularly in the region corresponding to the Rifampicin binding site nih.govwikipedia.orglibretexts.org. This structural divergence ensures that Rifampicin primarily inhibits bacterial transcription without significantly affecting host cell RNA synthesis diff.orgasm.orgdrugbank.comlibretexts.org.
Quantitative Binding Affinity Studies (e.g., EC50)
Quantitative studies, such as the determination of EC50 (half maximal effective concentration) values, provide a measure of Rifampicin's potency in inhibiting bacterial RNAP. For E. coli RNAP, the EC50 for Rifampicin is reported to be approximately 20 nM asm.orgnih.gov. This low EC50 value indicates the high potency of Rifampicin as an inhibitor of bacterial RNAP asm.orgnih.gov. Binding affinity studies, often using techniques like surface plasmon resonance or isothermal titration calorimetry, quantify the strength of the interaction between Rifampicin and RNAP. Research has shown that mutations in the rpoB gene associated with resistance can lead to a significant decrease in the binding affinity of Rifampicin for the mutant RNAP nih.govmdpi.commdpi.com.
Table 1: Quantitative Binding Affinity Data for Rifampicin
| Target | Organism | Measurement | Value | Unit | Source |
| DNA-dependent RNAP β subunit | E. coli | EC50 | ~20 | nM | asm.orgnih.gov |
| Nuclear receptor subfamily 1 group I member 2 | Humans | EC50 | 2300 | nM | drugbank.com |
Advanced Research on Rifampicin Resistance Mechanisms
Genetic Basis of Resistance: rpoB Gene Mutations
Mutations in the rpoB gene are the most common cause of rifampicin (B610482) resistance in M. tuberculosis, accounting for approximately 90-95% of resistant isolates. nih.gov These mutations lead to alterations in the β-subunit of RNA polymerase, reducing the binding affinity of rifampicin to its target and consequently impairing its inhibitory effect on transcription. nih.gov
Characterization of the Rifampicin Resistance-Determining Region (RRDR)
The majority of rpoB mutations associated with rifampicin resistance are concentrated within a specific 81-base pair region known as the Rifampicin Resistance-Determining Region (RRDR). nih.govmdpi.com In M. tuberculosis, this region corresponds to codons 426 to 452 (or 507 to 533 using the E. coli numbering scheme). nih.govnih.gov Analysis of the RRDR has revealed that mutations within this hotspot are present in a high percentage of rifampicin-resistant strains, with studies reporting frequencies around 94-96%. asm.orgneliti.com Sequencing the RRDR is a widely used method for the rapid detection of rifampicin resistance. asm.orgnih.gov
Impact of Specific Amino Acid Substitutions (e.g., Ser531Leu, His526Asp, His451) on RpoB-Rifampicin Affinity
Specific amino acid substitutions within the RRDR have been extensively studied for their impact on rifampicin resistance levels and the affinity between RpoB and rifampicin. Mutations at codons 531, 526, and 516 are frequently observed in rifampicin-resistant M. tuberculosis isolates. asm.orgneliti.comub.ac.id
The Ser531Leu mutation (S531L, corresponding to S450L in M. tuberculosis numbering) is one of the most common substitutions globally and is frequently associated with high-level rifampicin resistance. nih.govasm.orgneliti.comnih.govoup.com This mutation involves a change from Serine to Leucine at codon 531. asm.orgneliti.comnih.gov
Mutations at codon 526 (His526, corresponding to His445 in M. tuberculosis numbering) are also prevalent, with substitutions such as His526Asp (H526D), His526Tyr (H526Y), and His526Arg (H526R) being reported. nih.govasm.orgnih.govcapes.gov.br His526Asp and Ser531Leu mutations have been shown to confer high-level drug resistance, attributed to a low affinity between the mutant RpoB proteins and rifampicin. nih.govasm.org
Mutations at codon 451 (corresponding to His451 in M. tuberculosis numbering) are considered "affinity mutants" as they interfere with crucial interactions between RNAP and rifampicin. researchgate.net Substitutions at this codon, including His451Gly and His451Pro, have been shown to yield less favorable binding energies and interactions with rifampicin compared to the wild-type RpoB. mdpi.com
The following table summarizes some of the frequently observed RRDR mutations and their associated resistance levels:
| E. coli Codon | M. tuberculosis Codon | Original Amino Acid | Substituted Amino Acid | Common Substitutions | Associated Resistance Level | References |
| 531 | 450 | Serine | Leucine | S531L (TCG→TTG) | High | nih.govasm.orgneliti.comnih.govoup.com |
| 526 | 445 | Histidine | Aspartic Acid, Tyrosine, Arginine, Asparagine, Leucine, Cysteine | H526D, H526Y, H526R, H526N, H526L, H526C | High (H526D, H526Y, H526R), Moderate (H526N), Varies | nih.govasm.orgnih.govcapes.gov.brresearchgate.netfrontiersin.org |
| 516 | 435 | Aspartic Acid | Valine, Tyrosine, Glycine, Glutamic Acid, Asparagine | D516V, D516Y, D516G, D516E, D516N | Moderate (D516V), Low (D516Y), Varies | nih.govasm.orgneliti.comcapes.gov.brscirp.orguobaghdad.edu.iq |
| 511 | 430 | Leucine | Proline | L511P | Low | neliti.comasm.org |
| 451 | 451 | Histidine | Glycine, Proline | H451G, H451P | Varies (interferes with binding) | researchgate.netmdpi.com |
Role of Mutations Outside the RRDR in rpoB
While the RRDR is the primary site for resistance-conferring mutations, mutations outside this region in the rpoB gene can also contribute to rifampicin resistance, although less frequently. nih.govmdpi.comasm.orgoup.com These mutations may occur in the N-terminal or cluster II regions of rpoB. nih.gov Studies have identified rare mutations outside the RRDR, such as V146F and I572F, in rifampicin-resistant isolates that lacked mutations within the RRDR. oup.com
Furthermore, mutations outside the RRDR can play a role in compensating for the fitness cost associated with RRDR mutations. uobaghdad.edu.iqnih.govtandfonline.com These compensatory mutations, sometimes co-occurring with RRDR mutations, can help restore the growth and transcription efficiency that may be reduced by the primary resistance-conferring mutation. uobaghdad.edu.iqnih.govtandfonline.com Examples of such mutations include V170F and I491F. tandfonline.com
Efflux Pump-Mediated Resistance Mechanisms
In addition to target modifications via rpoB mutations, efflux pumps contribute to rifampicin resistance by actively transporting the drug out of the bacterial cell, thereby reducing its intracellular concentration. nih.govasm.orgtandfonline.comnih.gov This mechanism can lead to low-level resistance or contribute to higher resistance levels in combination with other mechanisms. nih.govasm.orgtandfonline.com
Identification and Characterization of Specific Efflux Pump Genes (e.g., Rv0783, Rv2936, Rv0933)
Several efflux pump genes have been implicated in rifampicin resistance in M. tuberculosis. Studies investigating efflux pump activity in rifampicin-resistant isolates, particularly those without rpoB mutations, have identified specific genes that are overexpressed. mdpi.comnih.govasm.org
Three efflux pump genes, Rv0783, Rv2936, and Rv0933, have been found to be overexpressed in rifampicin-resistant M. tuberculosis isolates. mdpi.comnih.govasm.org Overexpression of Rv0783 and Rv2936 has been experimentally shown to increase the minimum inhibitory concentration (MIC) of rifampicin in Escherichia coli, indicating their role in conferring resistance. mdpi.comnih.govasm.org Specifically, overexpression of Rv0783 caused a two-fold increase in rifampicin MIC, while Rv2936 overexpression resulted in a four-fold increase. mdpi.com Rv2936, along with Rv2937, forms part of the DrrABC transporter system, which has been linked to rifampicin monoresistance and observed to be overexpressed in MDR-TB and XDR-TB isolates. researchgate.net Rv0933 has also been frequently observed to be overexpressed in drug-resistant strains. asm.orgnih.govresearchgate.net
Other efflux pumps potentially involved in rifampicin resistance include Rv1410c (P55), Rv1258c, and Rv0194. asm.orgtandfonline.comnih.govmdpi.com
Transcriptional Regulation and Overexpression of Efflux Pumps
Overexpression of efflux pumps in M. tuberculosis can be a consequence of transcriptional regulation. Exposure to subinhibitory concentrations of antibiotics can induce the overexpression of efflux pump genes, leading to a low-level resistance phenotype. tandfonline.com This can allow bacteria to survive and potentially acquire further resistance-conferring mutations in target genes. tandfonline.com
Efflux Pump Modulators and Inhibitors: Mechanistic Studies
Bacterial efflux pumps play a significant role in drug resistance by actively transporting antibiotic compounds out of the bacterial cell, thereby reducing their intracellular concentration below therapeutic levels. Research into modulators and inhibitors targeting these efflux pumps offers a promising avenue to restore or enhance the efficacy of rifampicin oup.com. Studies have shown that inhibiting these pumps can partially restore susceptibility to rifampicin in resistant strains of Mycobacterium tuberculosis oup.comsci-hub.se.
Verapamil (B1683045) and its Analogs: Mode of Efflux Inhibition
Verapamil, a compound known for its activity in mammalian systems, has demonstrated the ability to inhibit mycobacterial efflux pumps that mediate tolerance to rifampicin nih.govnih.gov. Its inhibitory effect on M. tuberculosis rifampicin efflux is linked to its human P-glycoprotein (P-gp)-like inhibitory activity nih.gov. Both racemic verapamil and its R-enantiomer, as well as the major metabolite norverapamil (B1221204), have shown similar efficacy in inhibiting M. tuberculosis rifampicin efflux, macrophage-induced drug tolerance, and intramacrophage growth nih.gov. These findings suggest that verapamil directly inhibits M. tuberculosis drug efflux pumps through this PGP-like inhibitory activity nih.gov. Verapamil and norverapamil have been shown to concentrate in lung tissue at levels significantly higher than in plasma, suggesting that potentiating concentrations may be achievable at the primary site of tuberculosis infection pnas.org.
Proton Pump Inhibitors (PPIs) as Efflux Inhibitors
Beyond verapamil, other commonly used drugs with incidental PGP inhibitory activity have been screened and found to inhibit rifampicin efflux. Notably, Proton Pump Inhibitors (PPIs) such as omeprazole (B731) have demonstrated this capability nih.gov. Like verapamil, PPIs have been shown to inhibit macrophage-induced rifampicin tolerance and intramacrophage growth, both of which are associated with mycobacterial efflux pump activity nih.gov. This suggests that PPIs could also play a role in overcoming efflux-mediated rifampicin resistance.
Other Resistance Mechanisms
ADP Ribosylation of Rifampicin
ADP ribosylation is an enzymatic process involving the transfer of an ADP-ribose moiety from NAD+ to an acceptor molecule. While primarily known as a post-translational modification of proteins, rifamycin (B1679328) antibiotics are the only known small-molecule targets of this process biorxiv.org. The ADP-ribosylation of rifampicin, first identified in Mycolicibacterium smegmatis, is catalyzed by Arr enzymes biorxiv.orgnih.gov. These enzymes transfer the ADP-ribose moiety to the 23-hydroxy group of rifampicin, which prevents its interaction with bacterial RNA polymerase, thereby inactivating the antibiotic biorxiv.org. Arr homologues are widely distributed among bacterial species, including pathogenic ones, and are often associated with mobile genetic elements biorxiv.org. This enzymatic inactivation represents a significant mechanism of rifamycin resistance nih.govasm.org.
Contribution of Bacterial Biofilm Formation to Resistance Phenotypes
Bacterial biofilm formation is a complex process where bacteria adhere to surfaces and encase themselves in a self-produced extracellular matrix. This mode of growth is associated with increased tolerance to antibiotics, including rifampicin. Within biofilms, bacteria exhibit altered physiological states, reduced growth rates, and the presence of persister cells, all of which can contribute to decreased susceptibility to antimicrobial agents. The biofilm matrix itself can also act as a barrier, limiting antibiotic penetration. While the search results did not provide specific detailed research findings solely on rifampicin resistance specifically due to biofilm formation mechanisms (beyond the general concept of reduced penetration and altered physiology within biofilms), it is a recognized factor contributing to antibiotic tolerance in various bacterial species.
Compensatory Mutations and Their Fitness Implications (e.g., in rpoA, rpoC)
Mutations in the rpoB gene are the primary cause of high-level rifampicin resistance, as rpoB encodes the β-subunit of bacterial RNA polymerase, the target of rifampicin nih.gov. However, these primary resistance mutations often incur a fitness cost to the bacterium, leading to reduced growth rates nih.govmdpi.comoup.com. To counteract this fitness disadvantage, bacteria can acquire secondary, or compensatory, mutations mdpi.comoup.com. These compensatory mutations are frequently found in the genes encoding other subunits of RNA polymerase, namely rpoA and rpoC nih.govmdpi.comoup.com.
Studies in organisms like Escherichia coli and Salmonella have shown that compensatory mutations in rpoA, rpoB, and rpoC can ameliorate the fitness costs associated with rpoB resistance mutations nih.govmdpi.com. Genetic reconstructions have confirmed that these secondary mutations are necessary and sufficient to compensate for the fitness cost nih.govmdpi.com. In Mycobacterium tuberculosis, putative compensatory mutations in rpoC have been found in a significant percentage of rifampicin-resistant clinical isolates and are associated with ongoing transmission, suggesting they enhance the spread of resistant strains mdpi.comasm.org. These mutations can restore the growth rate of rifampicin-resistant strains and improve the efficiency of transcription frontiersin.org.
Table 1: Examples of Compensatory Mutations and Their Impact
| Primary RifR Mutation (rpoB) | Compensatory Mutation (Gene) | Observed Effect | Organism | Source |
| rpoB R529C | rpoA, rpoB, or rpoC | Amelioration of fitness cost, increased growth rate | Salmonella | nih.govmdpi.com |
| rpoB S531L | rpoC | Associated with transmission | M. tuberculosis | asm.org |
| rpoB:S450L | rpoA, rpoC | Likely compensated fitness cost in vitro | M. tuberculosis | frontiersin.org |
| βQ513P | αR191C (rpoA) | Improved bacterial relative growth rate | Escherichia coli | oup.com |
| βQ513P | βD142G (rpoB) | Improved bacterial relative growth rate | Escherichia coli | oup.com |
| βQ513P | β′D1051N (rpoC) | Improved bacterial relative growth rate | Escherichia coli | oup.com |
Note: This table is formatted for potential interactive display, presenting key data points on observed compensatory mutations and their effects.
These compensatory mutations highlight the evolutionary capacity of bacteria to adapt to the fitness costs imposed by drug resistance, contributing to the persistence and spread of rifampicin-resistant strains.
In Vitro and In Vivo Models for Studying Resistance Development
Both in vitro and in vivo models are indispensable tools for investigating the complex process of rifampicin resistance development in bacteria. In vitro studies, often involving serial passage of bacteria in the presence of increasing concentrations of rifampicin, allow for controlled observation of resistance acquisition and the identification of associated genetic mutations tdl.org. These models can demonstrate the increase in minimum inhibitory concentration (MIC) of rifampicin against bacterial isolates over successive passages tdl.org. For instance, studies with Staphylococcus aureus clinical isolates have shown a significant increase in rifampicin MIC after serial passages on agar (B569324) plates and in broth containing sub-inhibitory concentrations of the antibiotic tdl.org.
In vivo models, such as animal infection models, provide a more physiologically relevant environment to study resistance development within a host. These models can help determine if the resistance mechanisms observed in vitro also emerge during actual infection and treatment tdl.org. Research aims to understand if mutations in genes like rpoB, which are linked to rifampicin resistance observed in vitro, also arise in an animal model during therapy and if rifampicin retains effectiveness against these resistant mutants in a living system tdl.org.
Frequency of Spontaneous Rifampicin-Resistant Mutants
The frequency of spontaneous mutations conferring rifampicin resistance is a critical factor in the emergence of resistance. These mutations typically occur in the rpoB gene, which encodes the β-subunit of bacterial RNA polymerase, the target of rifampicin rcsb.orgmdpi.comresearchgate.net. The majority of rifampicin-resistant clinical isolates of Mycobacterium tuberculosis harbor mutations within a specific "hot-spot region" of the rpoB gene, known as the rifampicin resistance-determining region (RRDR) mdpi.commdpi.com.
Studies have investigated the frequency of these spontaneous mutations in various bacterial species using different methodologies. For example, research on Chlamydia species using a plaque assay determined spontaneous rifampicin resistance frequencies to be in the order of 10-7 asm.org. In Bacillus subtilis, the frequency of spontaneous mutation to rifampicin resistance has been reported to be around 1.1 × 10-8 for vegetative cells and 5.8 × 10-9 for spores in specific growth conditions asm.org. The growth environment can influence both the rate and spectrum of these spontaneous mutations nih.govfrontiersin.org. Studies have shown that the spectrum of rpoB mutations in B. subtilis can differ depending on the cultivation medium nih.gov. Furthermore, exposure to unique environmental stresses, such as the human spaceflight environment, has been shown to alter the spectrum of spontaneous rifampicin resistance mutations in B. subtilis frontiersin.org.
Interactive Table 1: Frequency of Spontaneous Rifampicin-Resistant Mutants in Different Organisms
| Organism | Model/Condition | Approximate Frequency of Spontaneous Rifampicin Resistance | Source |
| Chlamydia trachomatis L2 | Plaque assay | 2 x 10-7 | asm.org |
| Chlamydia psittaci 6BC | Plaque assay | 7 x 10-7 | asm.org |
| Bacillus subtilis 168 | Vegetative cells | 1.1 x 10-8 | asm.org |
| Bacillus subtilis 168 | Spores | 5.8 x 10-9 | asm.org |
| Escherichia coli | Aging (starved) colonies | ~25-fold increase compared to non-starved | plos.org |
| Bacillus subtilis | BRIC-21 Ground Control (Specific Environment) | 1.94 x 10-8 | frontiersin.org |
| Bacillus subtilis | BRIC-21 Flight (Specific Environment) | 6.11 x 10-8 | frontiersin.org |
Note: Frequencies can vary depending on the specific strain, experimental conditions, and methodology used.
Macrophage-Induced Drug Tolerance and Efflux Pump Activity
Research has highlighted the significant role of macrophages in inducing tolerance to rifampicin in intracellular bacteria, particularly Mycobacterium tuberculosis. Within days of infecting macrophages, M. tuberculosis subpopulations can develop tolerance to rifampicin and other antitubercular drugs oup.comresearchgate.net. This macrophage-induced drug tolerance is strongly linked to the activity of bacterial efflux pumps oup.comresearchgate.netpnas.orgnih.gov.
Studies have shown that the major facilitator superfamily (MFS) efflux pump Tap (Rv1258c) in M. tuberculosis is transcriptionally induced when the bacteria infect macrophages and is mediated in macrophage-induced rifampicin tolerance oup.comresearchgate.netpnas.org. Genetic knockdown of Tap (Rv1258c) in a virulent laboratory strain resulted in the loss of macrophage-induced rifampicin tolerance pnas.org. Further evidence comes from studies with clinical M. tuberculosis isolates, where lineage 2 Beijing strains, which harbor a loss-of-function mutation in Rv1258c, fail to develop macrophage-induced rifampicin tolerance oup.compnas.org.
Efflux pump inhibitors have shown promise in counteracting this tolerance. Verapamil, a known efflux pump inhibitor, has been demonstrated to inhibit macrophage-induced rifampicin tolerance and also directly inhibit M. tuberculosis rifampicin efflux researchgate.netpnas.orgnih.gov. Interestingly, the calcium channel-inhibiting property of verapamil is not required for its effect on rifampicin efflux pnas.orgnih.gov. Screening of other commonly used drugs with incidental human P-glycoprotein (PGP)-like inhibitory activity has revealed that many, including proton pump inhibitors (PPIs) like omeprazole, can inhibit rifampicin efflux and macrophage-induced rifampicin tolerance pnas.orgnih.gov. These findings suggest that targeting efflux pumps could be a potential strategy to improve the effectiveness of rifampicin, particularly against intracellular bacteria within macrophages oup.comresearchgate.net.
Interactive Table 2: Role of Efflux Pumps in Macrophage-Induced Rifampicin Tolerance in M. tuberculosis
| Factor | Effect on Rifampicin Tolerance/Efflux | Associated Gene/Mechanism | Source |
| Macrophage infection of M. tuberculosis | Induces tolerance to rifampicin | Efflux pump activity | oup.comresearchgate.net |
| Tap (Rv1258c) efflux pump | Mediates macrophage-induced rifampicin tolerance; transcriptionally induced in macrophages | MFS efflux pump | oup.comresearchgate.netpnas.org |
| Loss-of-function mutation in Rv1258c | Failure to develop macrophage-induced rifampicin tolerance | Affects efflux pump function | oup.compnas.org |
| Verapamil | Inhibits macrophage-induced rifampicin tolerance; inhibits rifampicin efflux | Efflux pump inhibitor | researchgate.netpnas.orgnih.gov |
| Proton Pump Inhibitors (e.g., Omeprazole) | Inhibit rifampicin efflux and macrophage-induced rifampicin tolerance | Efflux pump inhibition | pnas.orgnih.gov |
Pharmacokinetic and Pharmacodynamic Research at the Molecular and Cellular Level
Biotransformation Pathways and Metabolite Characterization
The biotransformation of Rifampicin (B610482) is a critical aspect of its pharmacology, leading to the formation of various metabolites.
Enzymatic Systems Involved (e.g., Esterases, Microsomal Oxidative Enzymes)
The deacetylation of Rifampicin to its main metabolite is carried out by B-esterases located in the liver. psu.edu Studies using human liver microsomes have demonstrated that this process is effectively inhibited by specific B-esterase inhibitors like paraoxon (B1678428) and diisopropylfluorophosphate. psu.edu In addition to esterases, microsomal oxidative enzymes are also involved in Rifampicin's metabolism. nih.govnih.gov While the deacetylation in microsomal incubations does not strictly require NADPH, the presence of NADPH can influence the final amount of the metabolite. psu.edu There is also evidence suggesting a role for Cytochrome P450 (CYP) 3A4 in the pre-systemic biotransformation of Rifampicin. oup.com
Molecular Mechanisms of Drug Disposition and Transport
The movement and disposition of Rifampicin within the body are controlled by specific transport proteins.
Role of Organic Anion Transporting Polypeptides (OATPs), particularly OATP1B1, in Hepatic Uptake
The organic anion-transporting polypeptide 1B1 (OATP1B1), found on the sinusoidal membrane of hepatocytes, plays a significant role in the hepatic uptake of Rifampicin. medscape.comnih.govnih.gov As Rifampicin is a substrate for OATP1B1, this transporter is a key determinant of its disposition in the liver. nih.govasm.org Genetic variations in the SLCO1B1 gene, which encodes for OATP1B1, can affect the pharmacokinetics of Rifampicin. asm.org While Rifampicin is a substrate, it also acts as a potent competitive inhibitor of OATP1B1, which can impact its own elimination and that of other drugs transported by this protein. nih.govresearchgate.net
P-glycoprotein (ABCB1) as a Substrate and Inducer
Rifampicin interacts significantly with P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 gene. oup.comnih.govnih.gov Rifampicin is both a substrate for and a potent inducer of P-gp. asm.orgnih.govnih.gov This dual role means that P-gp can limit the intestinal absorption of Rifampicin while Rifampicin itself can increase the expression and activity of this transporter. nih.govnih.gov This induction of P-gp is a clinically relevant mechanism that can lead to decreased bioavailability of co-administered drugs that are also P-gp substrates. nih.govnih.govresearchgate.netrug.nl
Autoinduction and Molecular Regulation of Drug-Metabolizing Enzymes and Transporters
A hallmark of Rifampicin pharmacology is its ability to induce its own metabolism, a phenomenon known as autoinduction. asm.orgnih.govnih.gov This process leads to a reduction in its exposure over time with repeated administration. asm.orgnih.gov The molecular basis for this autoinduction is the activation of the nuclear pregnane (B1235032) X receptor (PXR). nih.govnih.govresearchgate.net
As a potent PXR ligand, Rifampicin initiates a cascade of transcriptional regulation. nih.govresearchgate.net Upon binding, the Rifampicin-PXR complex translocates to the nucleus, forms a heterodimer with the retinoid X receptor (RXR), and activates the transcription of a wide array of genes involved in drug metabolism and transport. researchgate.net This includes Phase I enzymes like CYP3A4, CYP2C9, and CYP2C19, Phase II enzymes such as UDP-glucuronosyltransferases (UGTs), and Phase III transporters like P-glycoprotein (ABCB1) and OATP1B1. asm.orgnih.govresearchgate.net The induction of these systems explains the accelerated clearance of Rifampicin itself and is the primary mechanism behind its numerous drug-drug interactions. nih.govnih.govresearchgate.net The half-life of this autoinduction process is rapid, with studies showing a significant decrease in Rifampicin exposure within the first few days of therapy. nih.gov
Interactive Data Table: Key Proteins in Rifampicin Pharmacokinetics
| Protein | Gene | Function | Role in Rifampicin PK |
|---|---|---|---|
| B-esterase | - | Hydrolysis of ester bonds | Primary enzyme for deacetylation to 25-desacetyl Rifampicin |
| OATP1B1 | SLCO1B1 | Hepatic uptake transporter | Mediates uptake of Rifampicin into hepatocytes |
| P-glycoprotein | ABCB1 | Efflux transporter | Rifampicin is a substrate and a potent inducer |
| Pregnane X Receptor | NR1I2 | Nuclear Receptor | Master regulator of Rifampicin-mediated induction |
| Cytochrome P450 3A4 | CYP3A4 | Oxidative metabolism | Induced by Rifampicin via PXR, involved in biotransformation |
Interactive Data Table: Rifampicin and its Primary Metabolite
| Compound | Formation Pathway | Key Enzymes/Transporters | Activity |
|---|---|---|---|
| Rifampicin | - | OATP1B1, P-gp, CYP3A4 | Active |
| 25-Desacetyl Rifampicin | Deacetylation | B-esterases | Partly Active |
Transcriptional Activation via Nuclear Receptors (Pregnane X Receptor [PXR] and Constitutive Androstane Receptor [CAR])
Rifampicin is a well-established and potent activator of the human Pregnane X Receptor (PXR), a key nuclear receptor that regulates the expression of genes involved in xenobiotic metabolism. oup.comnih.gov Upon binding to Rifampicin in the cytoplasm, PXR undergoes a conformational change and translocates to the nucleus. researchgate.net In the nucleus, it forms a heterodimer with the Retinoid X Receptor (RXR). researchgate.net This PXR/RXR heterodimer then binds to specific DNA sequences, known as xenobiotic-responsive elements (XREs), located in the promoter regions of its target genes, thereby activating their transcription. nih.govresearchgate.net
The transcriptional activation of target genes by the Rifampicin-PXR complex is a multi-step process that involves the recruitment of coactivators. Studies have shown that Rifampicin-activated PXR recruits coactivators such as steroid receptor coactivator-1 (SRC-1) and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). nih.govnih.gov Furthermore, PXR's activity is modulated through crosstalk with other nuclear receptors, notably the hepatocyte nuclear factor 4-alpha (HNF4α). nih.govnih.gov Rifampicin has been shown to strongly stimulate the interaction between PXR and HNF4α, which is crucial for the robust induction of target genes like CYP3A4. nih.govnih.gov
The Constitutive Androstane Receptor (CAR) is another nuclear receptor implicated in the regulation of xenobiotic-metabolizing enzymes. nih.govresearchgate.net While Rifampicin is primarily known as a PXR agonist, CAR can also be involved in the transcriptional regulation of genes induced by Rifampicin. nih.govresearchgate.net PXR and CAR share some target genes and can bind to similar response elements on DNA, indicating a degree of interplay and cross-talk between these two receptors in mediating the effects of Rifampicin. nih.gov The activation of both PXR and CAR leads to a coordinated upregulation of a suite of genes involved in drug metabolism and disposition. researchgate.netresearchgate.net
Induction of Cytochrome P450 Isoenzymes (e.g., CYP3A4, CYP2C9, CYP2B6)
The activation of nuclear receptors by Rifampicin, primarily PXR, leads to the induction of a wide range of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.govingentaconnect.com
CYP3A4 is the most significantly induced P450 isoenzyme by Rifampicin. oup.comnih.gov It is the most abundant CYP in the human liver and intestine and is responsible for the metabolism of over 50% of clinically used drugs. oup.comnih.gov The induction of CYP3A4 by Rifampicin is a direct consequence of the activation of PXR. nih.govresearchgate.net The Rifampicin-PXR-RXR complex binds to response elements in the CYP3A4 promoter, leading to enhanced transcription and subsequent increases in CYP3A4 protein and activity. nih.govresearchgate.net In primary human hepatocytes, Rifampicin has been shown to increase CYP3A4 mRNA levels by as much as 14-fold. nih.gov This potent induction is the primary mechanism behind many of the clinically significant drug-drug interactions observed with Rifampicin. nih.govnih.gov
CYP2C9 is another important P450 isoenzyme that is induced by Rifampicin. nih.gov This enzyme is involved in the metabolism of numerous drugs, including the anticoagulant warfarin (B611796) and several nonsteroidal anti-inflammatory drugs. nih.gov Research has demonstrated that the induction of CYP2C9 by Rifampicin is also mediated by PXR. nih.gov Deletion and mutagenesis studies have identified a functional PXR-responsive element in the upstream region of the CYP2C9 gene, which is essential for the induction by Rifampicin. nih.gov
CYP2B6 is also subject to induction by Rifampicin, although generally to a lesser extent than CYP3A4. nih.gov In studies with primary human hepatocytes, a 20 microM concentration of Rifampicin resulted in a 2.1-fold increase in CYP2B6 mRNA levels, compared to a 14-fold increase for CYP3A4 mRNA. nih.gov The induction of CYP2B6, like that of CYP3A4 and CYP2C9, is regulated through the activation of PXR and CAR. nih.govresearchgate.net
The following table summarizes the induction of key CYP450 isoenzymes by Rifampicin.
| Enzyme | Primary Inducing Receptor | Fold Induction (mRNA in primary human hepatocytes) | Key Research Findings |
| CYP3A4 | PXR | ~14-fold | Potent induction mediated by PXR/RXR heterodimer binding to promoter. Involves crosstalk with HNF4α and recruitment of coactivators. oup.comnih.govnih.gov |
| CYP2C9 | PXR | Not specified in fold-change | Induction mediated by PXR binding to a responsive element in the gene's promoter region. nih.gov |
| CYP2B6 | PXR/CAR | ~2.1-fold | Induced via nuclear receptor activation, but to a lesser extent than CYP3A4. nih.govresearchgate.net |
Induction of UGTs and GSTs
In addition to the Phase I cytochrome P450 enzymes, Rifampicin also induces Phase II conjugating enzymes, including UDP-glucuronosyltransferases (UGTs) and Glutathione (B108866) S-transferases (GSTs). nih.govresearchgate.net This induction is also primarily mediated through the activation of PXR and CAR. nih.govresearchgate.net
UDP-glucuronosyltransferases (UGTs) are a family of enzymes that catalyze the glucuronidation of a wide variety of xenobiotics and endogenous compounds, rendering them more water-soluble and facilitating their excretion. nih.gov Rifampicin has been shown to induce UGTs, particularly isoforms of the UGT1A family. nih.govnih.gov For instance, treatment of primary human hepatocytes with Rifampicin resulted in a significant induction of UGT1A1 and UGT1A4 gene expression, with increases of 4.8-fold and 7.9-fold, respectively. nih.gov This induction can lead to the increased clearance of drugs and endogenous substances that are substrates for these enzymes. nih.gov
Glutathione S-transferases (GSTs) are another major family of Phase II enzymes that play a critical role in detoxification by catalyzing the conjugation of glutathione to a wide range of electrophilic compounds. researchgate.net The induction of GSTs is part of the coordinated response to xenobiotic exposure regulated by nuclear receptors like PXR and CAR, which are activated by Rifampicin. nih.govresearchgate.net
The table below summarizes the induction of these Phase II enzymes by Rifampicin.
| Enzyme Family | Specific Isoforms Induced | Primary Inducing Receptor(s) | Fold Induction (mRNA in primary human hepatocytes) |
| UGTs | UGT1A1, UGT1A4, UGT1A5 | PXR, CAR | UGT1A1: 4.8-fold, UGT1A4: 7.9-fold, UGT1A5: ~2-fold nih.govnih.gov |
| GSTs | Not specified | PXR, CAR | Not specified nih.govresearchgate.net |
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Systems
In Vitro Time-Kill Experiments and Pharmacometric Models
In vitro time-kill experiments are crucial for characterizing the bactericidal activity of antimicrobial agents like Rifampicin against pathogens such as Mycobacterium tuberculosis. These studies measure the rate and extent of bacterial killing over time at various drug concentrations.
Research has shown that Rifampicin exhibits concentration-dependent and time-dependent killing of M. tuberculosis. oup.comnih.gov In studies with metabolically active M. tuberculosis, a high concentration of 128 mg/L achieved ≥99% killing within one day of exposure, while a moderate concentration of 8 mg/L required three days to achieve the same effect and six days to eliminate the bacteria. oup.com For stationary-phase cultures, which are more representative of persistent bacteria, significantly higher concentrations of Rifampicin (>32 mg/L) were required to achieve the same antimicrobial effect as seen in log-phase cultures. nih.gov
Pharmacometric models are mathematical and statistical tools used to describe and quantify the relationship between drug exposure (pharmacokinetics) and its effect (pharmacodynamics). These models are applied to data from time-kill experiments to understand the PK/PD drivers of efficacy. For Rifampicin, the area under the concentration-time curve to minimum inhibitory concentration ratio (AUC/MIC) has been identified as the key PK/PD parameter that best correlates with its bactericidal efficacy against M. tuberculosis. nih.govnih.gov
The table below presents data from a representative in vitro time-kill study of Rifampicin against M. tuberculosis.
| Rifampicin Concentration (mg/L) | Time to ≥99% Killing (days) for Metabolically Active Mtb | Key Observation |
| 128 | 1 | Rapid, concentration-dependent killing. oup.com |
| 8 | 3 | Slower killing at lower concentrations, demonstrating time-dependency. oup.com |
| >32 | Not specified (effective) | Higher concentrations needed to kill stationary-phase (persister) bacteria. nih.gov |
Translational Predictions from Preclinical to Early Clinical Phases
A significant challenge in drug development is translating preclinical findings to predict clinical outcomes in humans. Pharmacokinetic/pharmacodynamic (PK/PD) modeling plays a pivotal role in this translation. nih.gov For Rifampicin, various modeling approaches, including physiologically based pharmacokinetic (PBPK) models and other pharmacometric models, are utilized to bridge the gap between preclinical data and clinical application. nih.govnih.govnih.gov
PBPK models integrate in vitro data and physiological information to simulate the pharmacokinetics of a drug in the body. nih.govnih.gov For Rifampicin, PBPK models have been developed to predict complex drug-drug interactions arising from its induction of CYP enzymes and inhibition of transporters. nih.govnih.gov These models can simulate the impact of Rifampicin on the pharmacokinetics of other drugs, providing quantitative predictions that can inform clinical trial design and management. nih.gov
Translational PK/PD models also aim to predict efficacy. By combining preclinical PK data with in vitro pharmacodynamic data (such as from time-kill studies), these models can simulate the expected antibacterial effect in patients. nih.govnih.gov For example, intracellular PD modeling (PDi), which uses in vitro data on the killing of M. tuberculosis inside macrophages, has been used to predict the time to culture conversion in tuberculosis patients treated with different doses of Rifampicin. nih.govlstmed.ac.uk These simulations have shown good correlation with observed clinical outcomes in early phase trials, supporting the use of such models for dose selection and regimen optimization. nih.gov This translational approach allows for a more quantitative and informed progression from preclinical research to clinical development. nih.govdiva-portal.org
Molecular Basis of Drug Drug Interactions
Mechanistic Understanding of Enzyme Induction by Rifampicin (B610482)
Rifampicin is a classic and potent inducer of a variety of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.gov This induction is a key factor in its extensive drug-drug interaction profile.
Specificity of Induction and Differential Effects on Isoenzymes
Rifampicin exhibits a broad but differential effect on the induction of various CYP isoenzymes. It is a strong inducer of CYP3A4, the most abundant human CYP enzyme responsible for the metabolism of a vast number of drugs. nih.govnih.gov Studies in human hepatocytes have shown that rifampicin can increase CYP3A4 mRNA levels by as much as 14-fold. nih.gov In addition to CYP3A4, rifampicin also induces other CYP isoenzymes, including CYP2C8, CYP2C9, CYP2C19, and CYP2B6. nih.govnih.govresearchgate.net
However, the induction is not uniform across all CYP enzymes. For instance, rifampicin has been shown to induce the expression of intestinal CYP2C8 and CYP2C9, but not CYP2D6. nih.gov The magnitude of induction can also vary significantly between individuals, with up to a 10-fold variation in rifampicin-induced CYP3A4 expression observed in the human population. nih.gov This variability can be attributed to genetic and environmental factors.
| CYP Isoenzyme | Effect of Rifampicin Induction | Fold Increase in Expression (Protein) |
|---|---|---|
| CYP3A4 | Significant Induction | ~3.3-fold |
| CYP2C8 | Induction | ~2.0-fold |
| CYP2C9 | Induction | ~1.4-fold |
| CYP2D6 | No Significant Induction | Not Applicable |
Data derived from a study on human intestinal biopsies. nih.gov
Interaction with Nuclear Receptors (PXR, CAR)
The primary mechanism by which rifampicin induces gene expression is through the activation of nuclear receptors, particularly the Pregnane (B1235032) X Receptor (PXR) and, to a lesser extent, the Constitutive Androstane Receptor (CAR). nih.govresearchgate.netresearchgate.net PXR functions as a xenobiotic sensor that, upon activation by a ligand like rifampicin, regulates the transcription of genes involved in drug metabolism and transport. nih.gov
The process begins with rifampicin binding to PXR in the cytoplasm. researchgate.net This ligand-receptor complex then translocates to the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR). nih.govresearchgate.net This PXR-RXR heterodimer binds to specific response elements, such as the everted repeat with a 6 bp spacer (ER6), located in the promoter regions of target genes. nih.gov This binding initiates the transcription of genes encoding for Phase I enzymes (e.g., CYP3A4, CYP2B6, CYP2C8, CYP2C9), Phase II enzymes (e.g., UGTs, GSTs), and Phase III transporters (e.g., P-glycoprotein). nih.govresearchgate.net While CAR can also be induced by rifampicin, the effect of rifampicin on CAR is much lower than on PXR. researchgate.net
Mechanistic Studies of Transporter Interactions
Rifampicin's influence on drug disposition extends beyond metabolic enzymes to drug transporters, which play a crucial role in the absorption, distribution, and excretion of drugs.
Rifampicin as an Inhibitor of OATP1B1
In contrast to its inducing effects, rifampicin can also act as an inhibitor of certain drug transporters. Notably, it is a potent inhibitor of the organic anion-transporting polypeptide 1B1 (OATP1B1). nih.govnih.gov OATP1B1 is a key uptake transporter located on the sinusoidal membrane of hepatocytes, responsible for the hepatic uptake of a wide range of endogenous compounds and drugs. nih.gov
By inhibiting OATP1B1, rifampicin can decrease the hepatic uptake of co-administered drugs that are substrates of this transporter. This can lead to increased plasma concentrations of these drugs, potentially causing toxicity. The inhibitory effect of rifampicin on OATP1B1 is dose-dependent. nih.gov This dual action of rifampicin—acting as both an inducer of metabolizing enzymes and an inhibitor of uptake transporters—can lead to complex and sometimes unpredictable drug interactions.
Induction of P-glycoprotein Expression
Rifampicin is a well-established inducer of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). nih.govmanchester.ac.ukantibiotics-chemotherapy.ru P-gp is an efflux transporter found in various tissues, including the intestines, liver, and kidneys, where it actively pumps substrates out of cells. The induction of P-gp expression by rifampicin is mediated through the activation of the PXR nuclear receptor, similar to the induction of CYP enzymes. nih.gov
In the intestine, induction of P-gp can lead to decreased absorption and bioavailability of orally administered drugs that are P-gp substrates. nih.gov For example, rifampicin treatment has been shown to increase intestinal P-gp content by 3.5-fold. nih.gov This increased expression and activity of P-gp can significantly reduce the plasma concentrations of co-administered P-gp substrates.
Investigation of Specific Interaction Pairs at a Molecular Level
The molecular mechanisms of rifampicin's interactions have been investigated for several specific drug pairs, providing a clearer understanding of the clinical outcomes.
A classic example is the interaction between rifampicin and digoxin (B3395198) . The co-administration of oral digoxin with rifampicin results in significantly lower plasma concentrations of digoxin. nih.gov This interaction is primarily mediated by the induction of intestinal P-glycoprotein by rifampicin. The increased P-gp activity in the gut wall leads to enhanced efflux of digoxin back into the intestinal lumen, thereby reducing its net absorption. nih.gov
Another well-documented interaction is between rifampicin and oral contraceptives . The concomitant use of rifampicin can lead to contraceptive failure due to the increased metabolism of the estrogenic components. nih.gov This is a direct consequence of the potent induction of CYP3A4 by rifampicin, which is the primary enzyme responsible for the metabolism of estrogens like estradiol (B170435). nih.gov The induction of estrogen-2-hydroxylation, catalyzed mainly by CYP1A2 and CYP3A4, is significantly increased in the presence of rifampicin. nih.gov
The interaction with prednisolone (B192156) also highlights rifampicin's inductive effects. Rifampicin has been shown to increase the plasma clearance of prednisolone by 45% and reduce its area under the curve (AUC) by 66%. nih.gov This is attributed to the induction of hepatic enzymes responsible for prednisolone metabolism.
| Interacting Drug | Primary Molecular Mechanism | Key Molecular Target(s) | Clinical Consequence |
|---|---|---|---|
| Digoxin | Induction of intestinal efflux transporter | P-glycoprotein (MDR1) | Decreased plasma concentration of digoxin |
| Oral Contraceptives (Estrogens) | Induction of hepatic metabolizing enzymes | CYP3A4, CYP1A2 | Increased metabolism and decreased efficacy of contraceptives |
| Prednisolone | Induction of hepatic metabolizing enzymes | Hepatic CYPs | Increased clearance and reduced exposure to prednisolone |
Estrogen Metabolism Enhancement (e.g., Ethinylestradiol)
Rifampicin is known to diminish the efficacy of oral contraceptives containing estrogens such as ethinylestradiol. nih.gov This interaction is primarily due to Rifampicin's potent induction of hepatic enzymes responsible for estrogen metabolism.
Research has shown that treatment with Rifampicin leads to a significant increase in the activity of cytochrome P-450 enzymes. nih.gov Specifically, it has been demonstrated to cause a fourfold increase in the rate of hydroxylation of both estradiol and ethinylestradiol at positions C-2/C-4 of ring A and C-6/C-7 of ring B. nih.gov This enhanced hydroxylation is a key step in the metabolic inactivation and subsequent elimination of these estrogens. The induction of estrogen-2-hydroxylase in the liver's endoplasmic reticulum is a primary mechanism for this increased metabolic rate. nih.gov
Pharmacokinetic studies have quantified the impact of Rifampicin on ethinylestradiol. In one study, the administration of Rifampicin reduced the half-life of intravenously administered ethinylestradiol from 7.5 hours to 3.3 hours. nih.gov Furthermore, the initial rate of oxidation of orally administered ethinylestradiol was more than doubled by Rifampicin treatment. nih.gov This accelerated clearance leads to lower circulating concentrations of the active estrogen, compromising its therapeutic effect. drugs.comclinicaltrials.gov
| Pharmacokinetic Parameter | Without Rifampicin | With Rifampicin | Reference |
|---|---|---|---|
| Ethinylestradiol Half-life (intravenous) | 7.5 ± 1.7 hours | 3.3 ± 0.9 hours | nih.gov |
| Oxidation of Ethinylestradiol (oral) | Normal rate | >2-fold increase | nih.gov |
| Ethinylestradiol Peak Plasma Concentration (Cmax) | Baseline | 42% reduction | drugs.comdrugs.com |
| Ethinylestradiol Systemic Exposure (AUC) | Baseline | 64% reduction | drugs.comdrugs.com |
Digoxin and P-glycoprotein Interaction
The interaction between Rifampicin and digoxin is a classic example of induction of a drug transporter, specifically P-glycoprotein (P-gp). empathia.aisemanticscholar.org Digoxin is a substrate for P-gp, an efflux transporter that plays a crucial role in its absorption and elimination. empathia.ainih.gov
Rifampicin is a potent inducer of P-gp expression, particularly in the intestines. empathia.ainih.gov Studies involving duodenal biopsies from healthy volunteers treated with Rifampicin showed a 3.5-fold increase in intestinal P-gp content. nih.govnih.gov This upregulation of P-gp in the gastrointestinal tract leads to increased efflux of digoxin back into the intestinal lumen, thereby decreasing its net absorption. empathia.ainih.gov
The clinical consequence of this interaction is a significant reduction in digoxin plasma concentrations, which can lead to a loss of its therapeutic efficacy. empathia.aidrugs.com The effect is most pronounced with oral administration of digoxin, as the interaction primarily occurs at the level of the intestine. nih.govnih.gov After oral administration, the area under the plasma concentration-time curve (AUC) of digoxin is substantially reduced. semanticscholar.orgnih.gov While Rifampicin also induces renal P-gp, studies have shown that the renal clearance of digoxin is not significantly altered, indicating the primary site of interaction is the intestine. nih.govnih.gov
| Parameter | Effect of Rifampicin Co-administration | Reference |
|---|---|---|
| Intestinal P-glycoprotein (P-gp) Content | 3.5-fold increase | nih.govnih.gov |
| Oral Digoxin Bioavailability | Decreased by 30.1% | jci.org |
| Digoxin Peak Plasma Concentration (Cmax) | Reduced by 58% | jci.org |
| Systemic exposure of orally administered digoxin | Decreased by 40% | nih.govelsevierpure.com |
Fusidic Acid and Rifampicin Interaction Mechanisms
The drug-drug interaction between Rifampicin and fusidic acid is complex and bidirectional. nih.gov On one hand, fusidic acid can inhibit the hepatic uptake of Rifampicin. nih.gov Rifampicin is a substrate of the organic anion transporting polypeptide 1B1 (OATP1B1), which is responsible for its uptake into hepatocytes. nih.gov Fusidic acid has been shown to be an inhibitor of OATP1B1, which can reduce the presystemic clearance and hepatic uptake of Rifampicin, leading to increased plasma concentrations. nih.gov Additionally, fusidic acid inhibits the breast cancer resistance protein (BCRP), which may also contribute to the interaction by reducing the biliary excretion of Rifampicin. nih.gov
Conversely, Rifampicin can induce the metabolism of fusidic acid. nih.gov Fusidic acid is primarily eliminated through metabolism by cytochrome P450 3A4 (CYP3A4). nih.gov As a potent inducer of CYP3A4, Rifampicin can accelerate the metabolism of fusidic acid, resulting in lower plasma concentrations and potentially subtherapeutic levels. nih.govresearchgate.net This mutual interaction, where fusidic acid can increase Rifampicin levels while Rifampicin can decrease fusidic acid levels, makes the clinical outcome difficult to predict. nih.gov
| Interaction | Mechanism | Effect on Drug Concentration | Reference |
|---|---|---|---|
| Fusidic Acid on Rifampicin | Inhibition of OATP1B1 and BCRP | Potential increase in Rifampicin | nih.gov |
| Rifampicin on Fusidic Acid | Induction of CYP3A4-mediated metabolism | Decrease in Fusidic Acid | nih.gov |
Rifampicin Impact on Metabolism of Other Drugs (e.g., Paclitaxel)
Rifampicin significantly impacts the metabolism of the anticancer drug paclitaxel (B517696). Paclitaxel is primarily metabolized in the liver by the cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4. nih.govescholarship.org Rifampicin is a well-known potent inducer of both of these enzymes. nih.gov
The induction of CYP2C8 and CYP3A4 by Rifampicin leads to accelerated metabolism of paclitaxel. nih.gov This results in lower plasma concentrations of paclitaxel, which may compromise its therapeutic efficacy. nih.govnih.gov The interaction is clinically significant as it can lead to under-treatment of cancer in patients receiving both drugs concurrently.
In addition to its effects on metabolic enzymes, Rifampicin is also an inhibitor of the organic anion transporting polypeptide 1B (OATP1B). eur.nl While the primary interaction with paclitaxel is through enzyme induction, the inhibition of OATP1B could also play a role in the disposition of paclitaxel, although this aspect is less characterized. eur.nl
Advanced Analytical Methodologies for Rifampicin Research
Chromatographic Techniques for Quantification and Purity Assessment
Chromatography remains the cornerstone for the separation, identification, and quantification of Rifampicin (B610482) and its related compounds. The versatility of chromatographic methods allows for their application in diverse matrices, from bulk drug substances to complex biological fluids.
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the analysis of Rifampicin. These techniques offer high resolution and sensitivity for both quantification and purity assessment. frontiersin.orgnih.govfrontiersin.orgijnrd.org
Various reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of Rifampicin. ijnrd.orgsaudijournals.com A common approach involves using a C18 column with a mobile phase consisting of a mixture of a buffer solution (e.g., sodium phosphate) and an organic solvent like acetonitrile. saudijournals.com Detection is typically carried out using a UV detector at a wavelength where Rifampicin exhibits maximum absorbance, such as 337 nm. saudijournals.comajpamc.com The linearity of these methods is established over a specific concentration range, for instance, 0.3-25 µg/ml, demonstrating a direct relationship between the concentration and the detector response. saudijournals.comresearchgate.net
UPLC, with its use of smaller particle size columns, offers faster analysis times and improved resolution compared to conventional HPLC. frontiersin.orgnih.gov A UPLC-UV method has been successfully developed for the simultaneous determination of Rifampicin and other anti-tuberculosis drugs in human plasma. frontiersin.orgnih.govfrontiersin.org This method often employs a C18 column and a gradient elution to achieve optimal separation of the compounds in a shorter run time. frontiersin.org
| Technique | Column | Mobile Phase | Detection Wavelength | Linearity Range | Reference |
|---|---|---|---|---|---|
| HPLC | Atlantis dC18 | 0.01 M Monobasic Sodium Phosphate (B84403) and Acetonitrile (60:40, v/v) | 337 nm | 0.3-25 µg/ml | saudijournals.com |
| RP-HPLC | Thermosil RPC18 (4.5x100 nm) 5.0 µm | MilliQ water and Methanol (B129727) | 240 nm | Not Specified | |
| UPLC-UV | HSS T3 C18 | Methanol–Acetonitrile–Water (gradient) | Not Specified | Not Specified | frontiersin.org |
For applications requiring higher sensitivity and selectivity, particularly in bioanalysis, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) has become the method of choice. nih.govnih.govijper.org This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.
LC-MS/MS methods for Rifampicin quantification are characterized by their rapidity and high sensitivity, allowing for the measurement of low concentrations of the drug in biological matrices like human plasma and cerebrospinal fluid. nih.govresearchgate.net Sample preparation often involves a simple protein precipitation step, followed by chromatographic separation on a C18 column. nih.govijper.orgacs.org Detection is typically performed using an electrospray ionization (ESI) source in the positive ion mode, with the mass spectrometer operating in the multiple-reaction monitoring (MRM) mode for enhanced selectivity. nih.gov
The validation of these methods according to regulatory guidelines ensures their accuracy, precision, and reliability for pharmacokinetic and other clinical studies. nih.govnih.gov A key advantage of LC-MS/MS is the ability to use a stable isotope-labeled internal standard, such as Rifampicin-d8, which helps to correct for matrix effects and variations in instrument response. nih.gov
| Parameter | Description | Reference |
|---|---|---|
| Sample Preparation | Protein precipitation with an organic solvent. | nih.govijper.org |
| Chromatographic Column | Core-shell Kinetex C18 (50 × 2.1 mm, 2.6 μm). | nih.gov |
| Mobile Phase | Gradient elution with 0.1% formic acid in water and acetonitrile. | nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI). | nih.gov |
| Detection Mode | Multiple-Reaction Monitoring (MRM). | nih.gov |
| Linearity Range | 5-40000 µg/L. | nih.gov |
High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler and more cost-effective alternative to HPLC for the quantification of Rifampicin, especially in pharmaceutical dosage forms. This technique allows for the simultaneous analysis of multiple samples on a single plate, increasing throughput.
A validated HPTLC method for the simultaneous estimation of Rifampicin, Isoniazid (B1672263), and Pyridoxine Hydrochloride has been developed. wisdomlib.org The separation is achieved on silica (B1680970) gel 60 F254 plates with a specific mobile phase composition, such as Ethyl acetate, Methanol, Acetone, and Acetic acid. wisdomlib.org Densitometric analysis at a specific wavelength allows for the quantification of the separated compounds. The method is validated according to ICH guidelines for parameters including linearity, precision, and accuracy. wisdomlib.org
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Aluminum-backed silica gel 60 F254 plates. | researchgate.net |
| Mobile Phase | Ethyl acetate, Methanol, Acetone, and Acetic acid (5.5:2.0:2.0:0.5 v/v). | wisdomlib.org |
| Linearity Range (Rifampicin) | 200 to 1000 ng/spot. | wisdomlib.org |
| Rf Value (Rifampicin) | 0.73 ± 0.04. | researchgate.net |
Hyphenated techniques, which involve the coupling of two or more analytical methods, provide enhanced analytical capabilities for Rifampicin research. The most prominent example is LC-MS/MS, as discussed previously, which combines the separation power of LC with the high selectivity and sensitivity of MS/MS. nih.govnih.govijper.orgresearchgate.net
Another example of a hyphenated technique is HPLC coupled with an electrochemical detector (ECD). rsc.org This method has been used for the simultaneous analysis of Rifampicin and Isoniazid. The electrochemical detector offers high sensitivity for electroactive compounds like Rifampicin. rsc.org
The primary advantage of these hyphenated techniques is their ability to provide comprehensive information about the analyte, including its retention time, mass-to-charge ratio, and electrochemical properties, leading to more reliable identification and quantification.
Spectroscopic Techniques for Characterization and Analysis
Spectroscopic techniques are indispensable for the qualitative and quantitative analysis of Rifampicin. They are based on the interaction of electromagnetic radiation with the drug molecule, providing information about its structure and concentration.
Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, rapid, and cost-effective method for the quantification of Rifampicin in bulk and pharmaceutical formulations. ajpamc.comfrontiersin.org The method is based on the measurement of the absorbance of a Rifampicin solution at its wavelength of maximum absorbance (λmax).
For Rifampicin, the λmax is typically observed around 337 nm in methanol. ajpamc.com The concentration of Rifampicin is determined by relating its absorbance to a standard calibration curve, which should demonstrate linearity over a defined concentration range, such as 5-13 µg/ml. ajpamc.com The method is validated for accuracy, precision, and other parameters as per ICH guidelines. ajpamc.comfrontiersin.org In some applications, the analysis is performed in a phosphate buffer at a specific pH to ensure the formation of a colored compound that can be analyzed spectrophotometrically. tuiasi.ro
| Parameter | Value/Range | Reference |
|---|---|---|
| λmax | 337 nm (in methanol) | ajpamc.com |
| Linearity Range | 5-13 µg/ml | ajpamc.com |
| Accuracy (% Recovery) | 98-100% | ajpamc.com |
| Limit of Detection (LOD) | 0.83 µg/ml | frontiersin.org |
| Limit of Quantification (LOQ) | 2.52 µg/ml | frontiersin.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for the structural elucidation and identification of Rifampicin by analyzing the absorption of infrared radiation by its molecular components. The resulting IR spectrum provides a unique fingerprint based on the vibrational modes of the molecule's functional groups.
Key characteristic absorption peaks in the Fourier Transform Infrared (FTIR) spectrum of Rifampicin have been identified, confirming the presence of its complex structure. Significant absorption bands are typically observed for various functional groups, including N-H stretching, C-H bonding, C=O (carbonyl), and C=C bonds. For instance, the FTIR spectrum of pure Rifampicin shows distinctive peaks at approximately 3472 cm⁻¹ (N-H stretching), 2894 cm⁻¹ (C-H bonding), 1629 cm⁻¹ (C=O), and 1478 cm⁻¹ (C=C). frontiersin.org Other notable peaks include those at 1379 cm⁻¹ (CH₂, C=C), 1059 cm⁻¹ (-CH, CO, C-H), and 987 cm⁻¹ (≡C-H, C-H). frontiersin.org Theoretical calculations have shown good agreement with experimental data, particularly for the vibrations of OH and NH groups. ijpca.org The stability of the drug during encapsulation into delivery systems can also be confirmed by the presence of these principal peaks in the spectrum of the final formulation. uw.edu.pl
Luminescence Methods (Chemio- and Fluorescence)
Luminescence methods, encompassing chemiluminescence and fluorescence, offer high sensitivity for the quantification of Rifampicin. mdpi.com These techniques are based on the emission of light from excited electronic states of molecules.
Chemiluminescence (CL): Chemiluminescence analysis of Rifampicin often involves its participation in a light-producing chemical reaction. Several CL systems have been developed for its determination. One such method is based on the CL reaction between hydrogen peroxide and Rifampicin in a basic medium, catalyzed by Cu²⁺. mdpi.com The intensity of the emitted light is directly proportional to the concentration of Rifampicin. mdpi.com Another approach utilizes the CL reaction of Rifampicin with alkaline N-bromosuccinimide as an oxidant. researchgate.net A flow-injection CL method has also been described based on the reaction in a peroxomonosulfate-cobalt(II) system, where the oxidation of Rifampicin's hydroxyl groups leads to the formation of an excited product that emits radiation upon returning to the ground state. nih.gov
Fluorescence: While Rifampicin itself does not exhibit strong natural fluorescence, it can be chemically altered to produce a fluorescent product. nih.gov A common method involves the oxidation of Rifampicin with hydrogen peroxide, which yields a product with significant fluorescence. nih.gov The fluorescence intensity of this product is pH-dependent, with maximum intensity typically observed in a carbonate-bicarbonate buffer at pH 9.2. nih.gov The excitation and fluorescence spectra of the oxidized product are then measured for quantification, with typical excitation at 370 nm and emission measured at 480 nm. nih.gov Another advanced fluorescence-based detection method relies on the quenching of fluorescence of bovine serum albumin (BSA)-stabilized gold nanoclusters (BSA-Au NCs) in the presence of Rifampicin. nih.govresearchgate.net The decrease in fluorescence intensity is proportional to the Rifampicin concentration, allowing for sensitive detection. nih.govresearchgate.net
Table 1: Performance Characteristics of Selected Luminescence Methods for Rifampicin Analysis
| Method | Principle | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Flow-injection Chemiluminescence | Reaction with H₂O₂ catalyzed by Cu²⁺ | 4 x 10⁻⁷ - 1 x 10⁻⁴ g/mL | 7 x 10⁻⁸ g/mL | mdpi.com |
| Fluorescence Spectroscopy | Oxidation with H₂O₂ to form a fluorescent product | 0.1 - 10 µg/mL | Not Specified | nih.gov |
| Fluorescence Quenching | Quenching of BSA-Au NCs fluorescence | 0.5 - 823 µg/mL | 70 ng/mL | nih.govresearchgate.netnih.gov |
Electrochemical Methods and Biosensors
Electrochemical methods provide a powerful platform for Rifampicin analysis due to their sensitivity, simplicity, and the electroactive nature of the Rifampicin molecule. mdpi.com These techniques involve measuring changes in electrical properties (potential, current, or charge) that occur during an electrochemical reaction involving the analyte.
Voltammetric and Amperometric Techniques
Voltammetric Techniques: These methods measure the current that flows as a function of an applied potential. The electrochemical oxidation and reduction of Rifampicin can be investigated using techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV). nih.govscispace.com The oxidation of Rifampicin is often an irreversible, diffusion-controlled process. nih.gov Studies have shown that Rifampicin exhibits well-defined, pH-dependent quasi-reversible oxidation peaks, characteristic of hydroquinone (B1673460) systems, at various electrodes such as carbon paste and glassy carbon electrodes (GCEs). uw.edu.plresearchgate.netscispace.com To enhance sensitivity, GCEs are often modified with materials like multi-walled carbon nanotubes (MWCNTs). nih.gov
Amperometric Techniques: Amperometry involves measuring the current at a fixed potential over time. This technique has been applied to the development of biosensors for Rifampicin. For example, when Rifampicin is immobilized on a modified electrode, the change in current in the presence of a substrate like hydrogen peroxide can be measured, allowing for indirect quantification. mdpi.com
Potentiometric and Photoelectrochemical Approaches
Potentiometric Techniques: Potentiometry measures the potential difference between two electrodes in the absence of a significant current. A potentiometric method for the quantitative analysis of Rifampicin has been developed, which involves titrating Rifampicin as a monofunctional acid with a sodium hydroxide (B78521) solution in an aqueous methanol medium. nih.gov The endpoint of the titration is determined by monitoring the potential change, allowing for precise quantification with a low margin of error. nih.gov
Photoelectrochemical Approaches: These are emerging methods that combine electrochemical detection with light irradiation. While less common for Rifampicin analysis, they represent a promising area of research for developing highly sensitive and selective sensors. mdpi.com
Development and Characterization of Rifamycin-Specific (Bio)Sensors
The development of specific sensors and biosensors for Rifampicin is a major area of research, aiming for rapid and point-of-care testing. mdpi.com These sensors are often based on the electrochemical principles described above.
The characterization of these sensors involves a multi-faceted approach. Physicochemical characterization is performed using techniques like Fourier transform-infrared spectroscopy, powder X-ray diffraction, and scanning electron microscopy to understand the sensor's composition and morphology. nih.govmdpi.com Electrochemical characterization, typically using cyclic voltammetry, is employed to study the sensor's performance in detecting Rifampicin, including its sensitivity and selectivity. researchgate.netscispace.com For instance, a highly sensitive sensor was developed using a glassy carbon electrode modified with carbon nanotubes for the electro-analysis of Rifampicin in blood. researchgate.netscispace.com The development of these (bio)sensors is critical for therapeutic drug monitoring, helping to establish optimum dosage and mitigate side effects. mdpi.comresearchgate.netnih.gov
Method Validation and Performance Characteristics for Research Applications
The validation of any analytical method is crucial to ensure its reliability, accuracy, and precision for research applications. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). Key performance characteristics that are evaluated include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. For example, a UV spectrophotometric method for Rifampicin was validated and showed good linearity over a concentration range of 2.5–35.0 μg/mL. frontiersin.orgnih.gov A liquid chromatography-mass spectrometry (LC-MS/MS) method demonstrated linearity in the range of 5.021-1008.315 ng/ml. nih.gov
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies. For the UV spectrophotometric method, accuracy in terms of recovery ranged from 96.7 ± 0.9% to 101.1 ± 0.4%. frontiersin.orgnih.gov
Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For a voltammetric method, the precision was reported with an RSD of 4.3%. nih.gov For a UV method, intraday and inter-day precision (%RSD) were found to be in the ranges of 1.09-1.70% and 1.63-2.99%, respectively. frontiersin.orgnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. A differential pulse voltammetric method using a modified GCE reported an LOD of 7.51 nM for Rifampicin. nih.gov A sensitive voltammetric method using a mercury film electrode reported an LOD of 0.12 µg/mL and an LOQ of 0.40 µg/mL. mdpi.comnih.gov
Table 2: Validation Parameters for Various Rifampicin Analytical Methods
| Analytical Method | Linearity Range | Accuracy (% Recovery) | Precision (% RSD) | LOD | LOQ | Reference |
|---|---|---|---|---|---|---|
| UV Spectrophotometry | 2.5–35.0 μg/mL | 96.7 – 101.1 | Intraday: 1.09–1.70 Inter-day: 1.63–2.99 | 0.83 μg/mL | 2.52 μg/mL | frontiersin.orgnih.gov |
| Differential Pulse Voltammetry (DPV) | 0.04–10 μM | Not Specified | Not Specified | 7.51 nM | Not Specified | nih.gov |
| DPV (Hg(Ag)FE) | 0.2–250 μg/mL | Good | 4.3 | 0.12 µg/mL | 0.40 µg/mL | mdpi.comnih.gov |
| LC-MS/MS | 5.021–1008.315 ng/ml | Below 15% (deviation) | Below 15% (CV) | Not Specified | 5.021 ng/ml | nih.gov |
Linearity, Accuracy, and Precision Studies
A cornerstone of any quantitative analytical method is the establishment of its linearity, accuracy, and precision. These parameters ensure that the method provides results that are directly proportional to the concentration of the analyte, close to the true value, and reproducible.
Linearity demonstrates the method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the correlation coefficient (R²). For Rifampicin, a variety of techniques have demonstrated excellent linearity. A UV spectrophotometric method, for instance, showed a good linear relationship over a concentration range of 2.5–35.0 μg/mL with a correlation coefficient of 0.990. frontiersin.orgnih.gov High-performance liquid chromatography (HPLC) methods often exhibit even stronger correlations; one study reported an r² of 0.9999 over a concentration range of 5–250 μg/mL. researchgate.net
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies, where a known amount of pure drug is added to a sample matrix and the percentage recovered is calculated. For Rifampicin, accuracy has been consistently high across different methods. A UV spectrophotometric method demonstrated recovery values ranging from 96.7% to 101.1%. frontiersin.orgnih.gov Similarly, an RP-HPLC method showed accuracy at 101.1% for 80% recovery, 100.4% for 100% recovery, and 100.5% for 120% recovery. ijpca.org Another HPLC method reported accuracy in terms of percent relative error to be better than 2%. researchgate.net
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Rifampicin in human plasma and cerebrospinal fluid showed intra- and inter-day precision of <7% and <8%, respectively. nih.gov An HPLC method demonstrated excellent precision with a %RSD not exceeding 0.5%, while a UV method showed intra-day %RSD between 1.09% and 1.70% and inter-day %RSD from 1.63% to 2.99%. frontiersin.orgnih.govresearchgate.net
| Analytical Method | Linearity Range | Correlation Coefficient (R²) | Accuracy (% Recovery / % Relative Error) | Precision (% RSD) |
|---|---|---|---|---|
| UV Spectrophotometry | 2.5–35.0 μg/mL | 0.990 | 96.7% – 101.1% | Intra-day: 1.09–1.70 Inter-day: 1.63–2.99 |
| HPLC | 5–250 μg/mL | 0.9999 | < 2% RE | < 0.5% |
| RP-HPLC | 15–75 μg/mL | Not Reported | 98% – 102% | Not Reported |
| RP-HPLC | 1.95–250 µg/mL | 0.9996 | Not Reported | Not Reported |
| LC-MS/MS | 25–6400 ng/mL | Not Reported | Not Reported | Intra-day: < 7 Inter-day: < 8 |
Sensitivity and Limit of Detection/Quantification
The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. It is practically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. A UV spectrophotometric method for Rifampicin determined the LOD to be 0.83 μg/mL. frontiersin.orgnih.gov More sensitive techniques like HPLC and RP-HPLC have reported LODs of 3.0 μg/mL and 0.607 µg/mL, respectively. researchgate.netresearchgate.net Highly sensitive methods, such as a liquid chromatography-tandem mass spectrometry (LC-MS/MS) technique, can achieve even lower LODs, with one study reporting an approximate LOD of 2.5 ng/mL for Rifampicin in biological fluids. nih.gov
The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For the aforementioned UV method, the LOQ was 2.52 μg/mL. frontiersin.orgnih.gov HPLC-based methods have shown LOQs ranging from 1.841 µg/mL to 9.2 μg/mL. researchgate.netresearchgate.net An RP-HPLC method developed for Rifampicin and Piperine reported an LOQ of 7.228 ng/mL for Rifampicin. nih.gov The LC-MS/MS method demonstrated exceptional sensitivity with a lower limit of quantification (LLOQ) of 25 ng/mL, making it suitable for pharmacokinetic studies where concentrations can be very low. nih.gov Another fast LC-MS/MS method reported an even lower LLOQ of 5 µg/L (5 ng/mL). nih.gov
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
|---|---|---|
| UV Spectrophotometry | 0.83 μg/mL | 2.52 μg/mL |
| HPLC | 3.0 μg/mL | 9.2 μg/mL |
| RP-HPLC | 1.4321 μg/mL | 4.3398 μg/mL |
| RP-HPLC | 0.607 µg/mL | 1.841 µg/mL |
| RP-HPLC (with Piperine) | 2.385 ng/mL | 7.228 ng/mL |
| LC-MS/MS | 2.5 ng/mL | 25 ng/mL |
Specificity and Stability-Indicating Capabilities
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. In chromatographic methods, specificity is demonstrated by the separation of the analyte peak from other potential peaks. One RP-HPLC method confirmed its specificity by showing no interference from blank, placebo, or known impurity solutions at the retention time of Rifampicin. ijpca.org The peak purity of Rifampicin was confirmed, with a purity angle found to be less than the purity threshold. ijpca.orgijpca.org
A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the concentration of the active pharmaceutical ingredient (API) due to degradation. These methods are crucial for determining the shelf-life of drug products. Rifampicin has been subjected to various stress conditions to test the stability-indicating capabilities of analytical methods. In one study, an HPLC method was able to separate Rifampicin from its degradation products formed under acid and alkali hydrolysis, oxidation, photolysis, and dry heat treatment. researchgate.net The results showed that the drug underwent complete degradation under acid, base, and oxidative stress but remained stable under other conditions. researchgate.net Another RP-HPLC method was also proven to be stability-indicating, showing it was suitable for the analysis of stability samples. nih.gov
Computational Approaches in Analytical Method Development
Computational chemistry and theoretical modeling are increasingly being used to guide and expedite the development of analytical methods. These approaches can predict the physicochemical properties of molecules, saving time and resources in the experimental phase.
For Rifampicin, a UV spectrophotometric method was developed with the guidance of theoretical investigations into its physicochemical properties. frontiersin.orgnih.gov Computational studies were used to predict the solubility of Rifampicin and co-formulated drugs, such as Isoniazid and Pyrazinamide (B1679903), in different solvents. frontiersin.orgnih.gov The theoretical investigation revealed that Rifampicin is practically insoluble in water but freely soluble in ethyl acetate, whereas the other two drugs are freely soluble in water. frontiersin.orgnih.gov This information was instrumental in designing an effective liquid-liquid extraction procedure. Furthermore, the computational analysis indicated that a pH range of 6.0–8.0 would be optimal for the selective extraction of Rifampicin. frontiersin.orgnih.gov The final experimental method, which involved extraction at pH 7.4 with ethyl acetate, confirmed the predictions of the computational model, demonstrating the value of these theoretical tools in creating efficient and robust analytical methods. frontiersin.orgnih.gov
Synthetic Chemistry and Development of Rifampicin Derivatives and Analogs
Biosynthesis and Semisynthetic Derivatization
The journey from natural product to the clinically important rifampicin (B610482) involves both biological and chemical transformations.
Rifamycin (B1679328) B and Rifamycin S as Precursors
The natural production of rifamycins (B7979662) is carried out by the bacterium Amycolatopsis rifamycinica (originally known as Nocardia mediterranei and Streptomyces mediterranei) wikipedia.orgnih.gov. The fermentation of A. rifamycinica yields a mixture of rifamycins, with rifamycin B being a key initial product psu.edutandfonline.comasm.org. Rifamycin B is relatively inactive but serves as a crucial precursor for the synthesis of more active rifamycin derivatives psu.edunih.gov.
Rifamycin B can be converted to the more active rifamycin S. This conversion can occur chemically or through biotransformation psu.edunih.gov. Rifamycin S is of significant commercial importance as an intermediate for synthesizing numerous semisynthetic rifamycins, including rifampicin niscpr.res.in. Rifamycin S is an oxidized form within a reversible oxidation-reduction system involving two electrons cenmed.com. The reduction of rifamycin S yields rifamycin SV, which is also microbiologically active but has limitations in oral administration due to poor gastrointestinal absorption asm.org.
Biotransformations using Enzymes and Microorganisms
Biotransformation plays a significant role in the production and modification of rifamycins. Early studies showed that washed mycelia of Nocardia mediterranei could convert rifamycin B to rifamycin Y psu.eduniscpr.res.in. Evidence suggested that rifamycin Y originated from rifamycin B through biotransformation psu.edu.
More significantly, the biotransformation of inactive rifamycin B to the active rifamycin S has been reported using microbial strains. Fungi imperfecti such as Humicola sp. and Monocillium sp. have been shown to catalyze the conversion of rifamycin B to rifamycin O and subsequently to rifamycin S psu.eduniscpr.res.in. This process involves oxidative cyclization of rifamycin B to rifamycin O, followed by spontaneous hydrolysis of rifamycin O in a neutral aqueous solution to yield rifamycin S and glycolic acid psu.edu. An intracellular enzyme from Monocillium sp. catalyzed the oxidative reaction of rifamycin B to rifamycin O, classified as a rifamycin oxidase (EC.1.10.3.6) psu.edu. An extracellular rifamycin oxidase from Curvularia lunata var. aeria has also been reported to catalyze the bioconversion of rifamycin B to S niscpr.res.in.
Biotransformation offers potential advantages over conventional chemical methods for converting rifamycin B to rifamycin S, which can require strong acidic conditions, lead to heavy foam formation, and result in low yields nih.gov.
Rational Design and Synthesis of Novel Rifamycin Analogs
The development of novel rifamycin analogs, including rifampicin, involves rational design and synthesis to improve activity, expand the spectrum, and overcome resistance mechanisms. Rifampicin itself is a semisynthetic derivative of rifamycin SV asm.orgacs.org. It was developed to address the limitations of rifamycin SV, such as poor oral absorption asm.org. Rifampicin contains a methylpiperazine group appended to the C-3 position of the rifamycin naphthalene (B1677914) ring system, a modification that improved oral bioavailability and potency against Mycobacterium tuberculosis acs.org.
Structural Modifications at Key Positions (e.g., C-3/C-4 region, C25 position)
Rational design of rifamycin analogs often focuses on specific positions on the rifamycin scaffold that are amenable to modification without disrupting the core mechanism of action, which involves binding to bacterial RNA polymerase tandfonline.comrcsb.orgacs.org. Key positions explored for structural modifications include the C-3/C-4 region and the C-25 position acs.orgacs.org.
The C-3 position, where the methylpiperazine group of rifampicin is attached, has been a primary site for modifications acs.orgacs.org. Modifications at the C-3 position, along with the adjacent C-4 position, can also be used to form new heterocycles that serve as attachment points for other moieties, such as a secondary antibiotic acs.org.
The C-25 position, which typically carries an acetyl group in rifampicin, is another site explored for modifications acs.orgacs.org. Structural studies of rifampicin bound to RNA polymerase suggest that the groups attached to the C-3 and C-25 positions point towards open space, making them suitable sites for attaching additional chemical groups or even a second antibiotic moiety acs.orgacs.org. The acetyl group at C-25 can be replaced with other groups, such as a carbamate (B1207046) acs.org. Modifications at the C25 position have been investigated to overcome resistance mechanisms, such as ADP-ribosylation, which can inactivate rifamycins nih.govnih.gov.
Other positions on the rifamycin scaffold have also been explored for modification, including the C-8 phenol (B47542) nih.gov.
Exploration of Substituent Effects on Activity and Pharmacological Properties
The nature of the substituents introduced at these key positions significantly impacts the analog's activity and pharmacological properties acs.orguni.lu. Exploring different substituents allows researchers to fine-tune the drug's characteristics.
Modifications at the C-3 position have been shown to influence oral bioavailability and potency acs.org. Changes in the substituents can affect the analog's ability to penetrate bacterial cells, bind to RNA polymerase, and evade resistance mechanisms tandfonline.comnih.gov. For instance, modifications of the C3 tails of rifampicin can lead to analogs with enhanced activity against rifampicin-resistant M. tuberculosis strains harboring mutations in the rpoB gene tandfonline.com.
The exploration of substituent effects at the C-25 position has aimed to develop analogs resistant to intracellular inactivation and with reduced potential for drug-drug interactions pnas.orgpnas.org. Studies involving C25-substituted rifamycin analogs have shown that these modifications can impact CYP3A4 induction, a common issue with rifamycins like rifampicin pnas.orgpnas.org.
Structure-activity relationship studies around modified rifamycins help to understand how chemical changes translate into biological effects acs.orgnih.gov.
Development of Specific Analogs: Rifapentine, Rifabutin, Rifalazil (B610480)
Several semisynthetic rifamycin analogs with improved properties have been developed and are in clinical use or have been investigated. Notable examples include rifapentine, rifabutin, and rifalazil wikipedia.orgacs.orgacs.orguni.lu.
Rifapentine is a rifamycin analog that exhibits a longer half-life compared to rifampicin, allowing for less frequent administration acs.orgwikipedia.org. It is synthesized in one step from rifampicin newdrugapprovals.org. Rifapentine was first synthesized in 1965 and approved by the FDA in 1998 newdrugapprovals.org.
Rifabutin is another semisynthetic derivative of rifamycin S wikipedia.orgfishersci.com. It is used to treat tuberculosis and prevent Mycobacterium avium complex infections wikipedia.org. Rifabutin is effective against highly resistant mycobacteria and some Gram-positive and Gram-negative bacteria wikipedia.org. It is a derivative of rifamycin S that acts by blocking RNA polymerase subunit beta fishersci.com. Rifabutin was approved for medical use in the United States in 1992 wikipedia.org.
Rifalazil (also known as KRM-1648 and AMI-1648) is an antibiotic substance that inhibits bacterial RNA polymerase uni.luwikipedia.org. It represents a new generation of ansamycins with a unique four-ring structure nih.gov. Rifalazil was developed as a potential replacement for rifampicin in tuberculosis treatment and has shown high concentration in blood cells and lungs wikipedia.orgnih.gov. Its development was terminated in 2013 due to severe side effects wikipedia.org.
These analogs demonstrate the ongoing efforts in rational design and synthesis to create rifamycin derivatives with enhanced properties, targeting specific needs such as improved pharmacokinetics, broader spectrum, or the ability to overcome resistance.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to the chemical structure of rifampicin affect its biological activity. Extensive SAR studies have shown that the naphthohydroquinone core and the hydroxyl groups on the aliphatic ansa bridge are critical for tight binding with key amino acids in the RNA polymerase β-subunit binding site. ucl.ac.uk These structural features are considered essential pharmacophoric characteristics. ucl.ac.uk
Conversely, the 4-methyl-1-piperazinyl-iminomethyl unit of rifampicin may play a less prominent role in establishing interactions within the binding pocket, although its contribution is still investigated. ucl.ac.uk Studies on new rifamycins containing L-amino acid esters have explored the impact of substituents at the ester part on physicochemical parameters like logP and solubility, as well as antibacterial properties. researchgate.netnih.gov The bulkiness of the ester substituent has been identified as an important factor influencing antibacterial activity against strains like S. epidermidis, S. aureus, and MRSA. researchgate.netnih.gov SAR for novel derivatives is often discussed in the context of calculated structures of rifamycin-RNAP complexes. researchgate.netnih.gov
Computational Chemistry in Derivative Design
Computational chemistry techniques play a significant role in the rational design and identification of novel rifampicin derivatives with improved properties and activity, particularly in the face of increasing drug resistance. mdpi.comnih.gov These in silico approaches can accelerate the drug discovery process and reduce costs compared to traditional synthesis and testing methods. nih.gov
In Silico Screening and Virtual Library Generation
In silico screening is a computational technique used in drug discovery to search through libraries of small molecules and identify structures likely to bind to a specific drug target, such as a protein receptor or enzyme. cabidigitallibrary.org This approach efficiently reduces the number of compounds that need to be considered for further study. dovepress.com Virtual libraries of rifampicin derivatives can be generated computationally. For instance, one study designed a library of 500 novel rifampicin derivatives using the SPARK program, employing rifampicin as a reference molecule and utilizing various fragment databases. mdpi.comnih.govnih.gov These derivatives can then be filtered based on criteria like shape score, field score, radial-plot, and drug-likeness rules such as Lipinski's rule of five. mdpi.comcabidigitallibrary.orgnih.govnih.gov
Molecular Docking and Binding Energy Calculations
Molecular docking is a computational method used to predict and analyze the binding interactions and strength between a protein target and a small molecule ligand. nih.govsaudijournals.com This technique is a valuable tool in drug discovery for investigating the binding compatibility of molecules to their targets. nih.gov
In the context of rifampicin, molecular docking studies are used to analyze the interaction between rifampicin or its derivatives and bacterial RNA polymerase (rpoB), its primary target. nih.govresearchgate.net Docking simulations can predict the binding energy, providing an estimate of the affinity between the ligand and the protein. For example, rifampicin has shown a binding energy of -8.8 Kcal/mol with Mtb H37Rv VapC2 in one study. mdpi.comnih.govresearchgate.net Docking studies can also reveal the specific amino acids in the binding pocket that interact with the ligand, including hydrogen bonds and other molecular forces. saudijournals.comresearchgate.net Comparative molecular docking analyses can be performed to screen mutant forms of the target protein (e.g., rpoB with resistance mutations) against rifampicin to understand the impact of mutations on binding affinity and identify potential resistance mechanisms. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Novel Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based computational approach that seeks to establish a correlation between the structural features of compounds and their biological activities. nih.govphyschemres.orgnih.gov QSAR models can predict the properties of new chemical compounds without the necessity of synthesizing and experimentally testing them, thereby saving resources and accelerating the development of new molecules. nih.gov
In the design of novel rifampicin derivatives, QSAR studies are employed to build models that relate the structural parameters of the derivatives to their antitubercular activity. mdpi.comnih.govnih.govnih.govscholarsresearchlibrary.com These models can help identify the key molecular descriptors that are significantly associated with activity. For instance, a QSAR study on rifampicin derivatives targeting VapC2 identified nine molecular descriptors correlated with antimicrobial activity. mdpi.com Some descriptors showed a positive correlation, meaning an increase in their values was associated with increased activity. mdpi.com QSAR models are developed using statistical methods like multiple linear regression (MLR) and validated to ensure their predictability, stability, and robustness. physchemres.orgnih.govscholarsresearchlibrary.com The validated QSAR models can then be used to predict the activity of newly designed derivatives. mdpi.com
Molecular Dynamics Simulations for Complex Stability
Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. This allows for the study of the dynamic behavior and stability of molecular complexes, such as the interaction between a protein target and a ligand. nih.govmdpi.com
Identification of Novel Molecular Targets for Derivatives (e.g., Ribonuclease VapC2)
While the primary target of rifampicin is bacterial RNA polymerase, computational approaches can also be used to explore and identify novel molecular targets for rifampicin derivatives, particularly in the context of overcoming drug resistance. mdpi.comnih.gov
Ribonuclease VapC2 of Mycobacterium tuberculosis (Mtb) H37Rv has been investigated as a potential novel target for rifampicin derivatives. mdpi.comnih.govnih.govresearchgate.net VapC2 is predicted to be involved in essential processes for the pathogen's survival, making it an attractive target for new antitubercular agents. mdpi.comnih.gov Computational techniques, including molecular docking and virtual screening, have been employed to identify novel inhibitors of VapC2 among rifampicin derivatives. mdpi.comnih.govnih.govresearchgate.net One study identified rifampicin itself as showing good binding energy with Mtb H37Rv VapC2, leading to its selection as a parent molecule for designing VapC2-targeting derivatives. mdpi.comnih.govresearchgate.net Subsequent docking studies with designed rifampicin derivatives revealed promising binding energies with VapC2, suggesting their potential as inhibitors of this novel target. mdpi.comnih.govresearchgate.net
Preclinical Research and Novel Delivery System Development
In Vitro Studies on Rifampicin (B610482) Efficacy and Mechanisms
Time-Kill Kinetics and Bactericidal Activity
In vitro studies are fundamental in characterizing the antimicrobial activity of drugs like rifampicin. Time-kill kinetics assays, which measure the rate of bacterial killing over time, have demonstrated that rifampicin exhibits concentration-dependent and time-dependent bactericidal activity against Mycobacterium tuberculosis. oup.comnih.gov At high concentrations (128 mg/L), rifampicin can achieve a 99% reduction in bacterial count within one day of exposure. oup.com However, at more moderate concentrations (8 mg/L), it takes approximately three days to achieve the same level of killing, and six days to eliminate all detectable mycobacteria. oup.com This highlights the importance of both concentration and duration of exposure for rifampicin's efficacy.
While rifampicin is effective at eliminating mycobacteria, its killing capacity is considered relatively slow compared to other anti-tuberculosis drugs like isoniazid (B1672263) and amikacin. oup.comnih.gov However, a key advantage of rifampicin observed in these studies is its ability to achieve complete elimination of the bacterial population, whereas drugs like isoniazid can be limited by the emergence of resistance. oup.comnih.gov The metabolic state of the bacteria also significantly influences rifampicin's effectiveness; a four-fold higher concentration is required to eliminate lowly active mycobacteria compared to highly active ones. nih.gov Furthermore, rifampicin has a notable post-antibiotic effect (PAE), with a duration of over five days that is closely linked to the peak concentration to minimum inhibitory concentration (Cmax/MIC) ratio. asm.org
Table 1: Rifampicin Time-Kill Kinetics Against M. tuberculosis H37Rv
| Concentration (mg/L) | Time to ≥99% Killing | Time to Elimination |
| 128 | 1 day | - |
| 8 | 3 days | 6 days |
---
Cellular Models: Macrophage Infection Studies
Cellular models, particularly those involving macrophage infections, are crucial for evaluating the efficacy of antibiotics against intracellular pathogens like Mycobacterium tuberculosis. These models provide a more biologically relevant environment than broth cultures, as they account for the drug's ability to penetrate host cells and exert its effect on bacteria residing within them. Studies have shown that rifampicin is effective against intracellular M. tuberculosis within macrophages. nih.govmdpi.com
Interestingly, research has revealed discrepancies in rifampicin's efficacy against intracellular bacteria compared to those grown in standard laboratory media. One study demonstrated a more than 10-fold increase in the minimum inhibitory concentration (MIC) of rifampicin against M. tuberculosis within macrophage aggregates compared to broth-grown bacteria. nih.gov This suggests that the intracellular environment and the formation of bacterial aggregates can significantly reduce the susceptibility of the bacteria to rifampicin. nih.gov
Novel drug delivery systems are being explored to enhance the intracellular activity of rifampicin. For instance, rifampicin-loaded liposomes have been shown to induce a significantly better reduction in the viability of intracellular Mycobacterium abscessus in infected macrophages compared to the free drug. mdpi.com Similarly, mesoporous silica (B1680970) nanoparticles loaded with rifampicin have demonstrated enhanced treatment efficacy against intracellular Staphylococcus aureus in macrophages, attributed to the superior uptake of these nanoparticles by the host cells. researchgate.net These findings underscore the importance of macrophage infection models in the preclinical development of new rifampicin formulations designed to target intracellular bacteria. mdpi.comresearchgate.net
In Vivo Animal Model Systems for Efficacy Assessment
Rodent Models (Mice, Rats): Infection, Pharmacokinetic, and Efficacy Studies
Rodent models, particularly mice, are the most widely used preclinical tools for evaluating the in vivo efficacy and pharmacokinetics of anti-tuberculosis drugs, including rifampicin. nih.govnih.govnih.gov These models allow for the study of drug exposure-efficacy relationships, which are critical for optimizing dosing regimens. nih.gov Physiologically based pharmacokinetic (PBPK) models have been developed for rifampicin in mice to simulate its concentration-time profiles in various tissues, including the lungs, which are the primary site of tuberculosis infection. nih.govnih.gov
Efficacy studies in murine models have consistently demonstrated the dose-dependent bactericidal activity of rifampicin. frontiersin.org Increasing the dose of rifampicin leads to a faster rate of bacterial eradication in the lungs and spleen of infected mice. frontiersin.org For example, one study showed that while a 10 mg/kg dose resulted in a slow bacterial clearance, increasing the dose to 20, 30, and 50 mg/kg achieved undetectable bacterial counts in the lungs after 12, 10, and 6 weeks of treatment, respectively. frontiersin.org These models are also instrumental in assessing the emergence of drug resistance; higher doses of rifampicin have been shown to significantly reduce this risk. frontiersin.org
The Cornell mouse model is a valuable tool for evaluating the sterilizing activity of rifampicin and its potential to prevent relapse. frontiersin.org In this model, high-dose rifampicin regimens have been shown to lead to faster visceral clearance and organ sterility, with no disease relapse compared to standard-dose regimens. frontiersin.org These findings from rodent models provide a strong rationale for investigating higher doses of rifampicin in clinical trials to potentially shorten the duration of tuberculosis treatment. frontiersin.orgnih.gov
Table 2: Effect of Rifampicin Dose on Bacterial Eradication in Murine Lungs
| Rifampicin Dose (mg/kg) | Time to Undetectable CFU Counts (weeks) |
| 10 | >12 |
| 20 | 12 |
| 30 | 10 |
| 50 | 6 |
---
Non-Rodent Models (e.g., Guinea Pigs, Zebrafish) for Disease Mimicry
The zebrafish embryo has emerged as a powerful alternative in vivo model for tuberculosis research, particularly for high-throughput screening of new drug candidates. nih.gov Infection of zebrafish embryos with Mycobacterium marinum, a close relative of M. tuberculosis, results in a disease that recapitulates key features of early human infection. nih.gov The optical transparency of the embryos allows for real-time visualization of the infection process and the effects of treatment. nih.gov This model has been used to evaluate the in vivo efficacy of novel formulations of rifampicin and other lipophilic anti-tuberculosis compounds. nih.gov The use of these non-rodent models complements the data obtained from rodent studies and contributes to a more comprehensive preclinical evaluation of rifampicin.
Evaluation of Treatment Shortening Potential in Preclinical Models
A major goal in tuberculosis drug development is to shorten the duration of therapy, and preclinical models have been instrumental in evaluating the potential of higher doses of rifampicin to achieve this. nih.govoup.comnih.gov Murine models have provided compelling evidence that increasing the dose of rifampicin enhances its bactericidal and sterilizing effects, leading to a significant reduction in the time required to cure the infection. frontiersin.orgnih.gov Studies have shown that high-dose rifampicin regimens can achieve organ sterility and prevent relapse in a shorter timeframe compared to the standard dose. frontiersin.org
Mathematical modeling based on data from preclinical studies has been used to predict the treatment-shortening potential of different drug regimens. oup.comnih.gov For example, one study using a mouse model and mathematical modeling predicted that a regimen containing bedaquiline, pretomanid, moxifloxacin, and pyrazinamide (B1679903) (BPaMZ) could achieve a 95% probability of cure in 1.6 months, compared to 7.9 months for the standard regimen containing rifampicin (HRZE). oup.comnih.gov While these novel regimens show promise, the foundational preclinical work demonstrating the dose-dependent efficacy of rifampicin has been a key driver in the exploration of treatment-shortening strategies. nih.govradboudumc.nl The consistent findings from various preclinical models have provided a strong rationale for clinical trials investigating high-dose rifampicin, which have subsequently shown that increased exposure to rifampicin shortens the time to sputum culture conversion in patients. nih.govradboudumc.nl
Research on Novel Drug Delivery Systems
The therapeutic efficacy of rifampicin, a cornerstone in the treatment of mycobacterial infections, is often hampered by challenges such as poor aqueous solubility, instability in the gastrointestinal tract, and the need for high doses that can lead to systemic toxicity. nih.govmdpi.com To overcome these limitations, extensive preclinical research has focused on developing novel drug delivery systems. These advanced formulations aim to enhance bioavailability, enable targeted delivery to infection sites, provide sustained drug release, and ultimately improve treatment outcomes while minimizing adverse effects. nih.govwisdomlib.org
Nanoparticle-Based Systems (e.g., Phospholipid Nanoparticles, Mesoporous Silica Nanomaterials)
Nanoparticle-based systems have emerged as a versatile platform for rifampicin delivery, offering advantages like improved solubility, protection from degradation, and targeted cellular uptake. nih.govnih.gov
Phospholipid Nanoparticles , particularly Solid Lipid Nanoparticles (SLNs), have been extensively investigated. These carriers are formulated from biocompatible lipids and are suitable for oral delivery of lipophilic drugs like rifampicin. nih.gov One study involved the development of rifampicin-loaded SLNs using a high-pressure homogenization technique. The resulting nanoparticles had a mean diameter of 456 ± 11 nm, an entrapment efficiency of 84.12 ± 2.78%, and a drug loading of 15.68 ± 1.52%. nih.gov To enhance targeting to macrophages, a primary reservoir for Mycobacterium tuberculosis, mannose-conjugated SLNs have been developed. These mannosylated SLNs, with diameters in the range of 160-250 nm and encapsulation efficiencies over 75%, demonstrated improved internalization in macrophages, suggesting a promising approach for targeted therapy. nih.gov
Mesoporous Silica Nanomaterials (MSNs) offer a high surface area and tunable pore size, making them excellent candidates for drug loading. nih.govbrieflands.com Research has shown that rifampicin can be effectively loaded into MSNs, with the loading efficiency influenced by the solvent used during the adsorption process. Methanol (B129727), for instance, was found to be a suitable solvent, achieving a drug entrapment efficiency of 52%. brieflands.comresearchgate.net The release of rifampicin from these nanoparticles often follows a biphasic pattern, with an initial burst release followed by a sustained release phase, releasing up to 95% of the drug content over 24 hours. brieflands.comresearchgate.net The particle size and surface chemistry of MSNs can also be tailored to enhance cellular uptake and antibacterial efficacy. For example, 40 nm MSNs with high silanol (B1196071) group densities showed superior uptake into cells and resulted in a significantly greater reduction in intracellular bacteria compared to the free drug. researchgate.net
Table 1: Characteristics of Rifampicin-Loaded Nanoparticle Systems
| Nanoparticle System | Mean Diameter (nm) | Entrapment Efficiency (%) | Key Findings | Reference |
|---|---|---|---|---|
| Solid Lipid Nanoparticles (SLNs) | 456 ± 11 | 84.12 ± 2.78 | Developed for oral delivery to prevent gastric degradation. | nih.gov |
| Mannosylated SLNs | 160-250 | >75 | Enhanced uptake by macrophages for targeted therapy. | nih.gov |
| Mesoporous Silica Nanoparticles (MSNs) | 218 ± 46 | 52 | Showed a biphasic release pattern over 24 hours. | brieflands.comresearchgate.net |
| Hydrophilic MSNs | 40 | Not Specified | Promoted enhanced cellular uptake and antibacterial efficacy. | researchgate.net |
Liposomal Formulations
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, making them a promising carrier for rifampicin. mdpi.com They offer the potential for targeted delivery, especially to macrophages which readily phagocytose these particles. mdpi.comnih.gov
Novel liposomal formulations composed of an equimolar mixture of hydrogenated phosphatidylcholine from soybean (HSPC) and the anionic lipid 1,2-Dipalmitoyl-sn-glycero-3-phosphorylglycerol sodium salt (DPPG) have been developed. mdpi.com These anionic liposomes are designed to be preferentially taken up by macrophages. mdpi.com Studies have shown that encapsulating rifampicin in liposomes significantly enhances its stability compared to the free drug in solution. mdpi.com Furthermore, these rifampicin-loaded liposomes demonstrated a significantly better reduction of intracellular Mycobacterium abscessus viability in infected macrophages than the free drug. mdpi.com The release of rifampicin from these formulations can be sustained, with the entire encapsulated amount being released within 24 hours. mdpi.com Co-encapsulation of rifampicin and isoniazid in liposomes has also been explored, showing prolonged plasma half-life and reduced drug accumulation in organs like the liver and kidneys compared to the free drugs. researchgate.net
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
Self-nanoemulsifying drug delivery systems (SNEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media. rsc.orgrjptonline.org This system is particularly advantageous for improving the oral bioavailability of poorly water-soluble drugs like rifampicin by enhancing their solubility and dissolution rate. rsc.orgresearchgate.net
Research has focused on formulating SNEDDS using excipients with inherent anti-mycobacterial activity. rsc.org Optimized rifampicin-loaded SNEDDS have demonstrated complete drug release (100%) within 45 minutes in dissolution studies, a significant improvement over the 59.6% release from the pure drug suspension. rjptonline.org In vivo pharmacokinetic studies in rats have shown that SNEDDS can substantially increase the bioavailability of rifampicin. The area under the curve (AUC) and maximum concentration (Cmax) were increased by 3.72-fold and 5.22-fold, respectively, compared to a standard rifampicin suspension. rsc.org Solidified SNEDDS have also been developed to improve powder flow characteristics for solid dosage forms, showing immediate release (85% within 15 minutes) in dissolution studies. nih.gov
Microencapsulation Techniques
Microencapsulation involves entrapping drug particles within a polymer matrix to control their release. This technique has been applied to rifampicin to develop controlled-release oral dosage forms and inhalable powders. mdpi.comnih.gov
One approach utilizes an emulsification-ionic gelation method with polymers like sodium alginate and Carbopol 974P. This method produces discrete, spherical, and free-flowing microcapsules with sizes ranging from 440 µm to 500 µm. nih.gov The encapsulation efficiency of these microcapsules is high, ranging from 75% to 89%. nih.gov The release of rifampicin from these formulations is slow and extended, with the release mechanism being diffusion-controlled and following first-order kinetics. nih.govsemanticscholar.org
For pulmonary delivery, spray-drying has been used to fabricate rifampicin-loaded polymeric microparticles. mdpi.com In one study, microparticles were formulated using sodium alginate and L-leucine, resulting in particles 2 to 4 µm in size, which is suitable for inhalation. These formulations exhibited a high drug association efficiency (up to 96.15%) and demonstrated controlled drug release profiles extending up to 12 hours. mdpi.com
Table 2: Properties of Rifampicin Microcapsule Formulations
| Microencapsulation Technique | Polymers Used | Particle Size | Encapsulation Efficiency (%) | Key Release Characteristics | Reference |
|---|---|---|---|---|---|
| Emulsification-Ionic Gelation | Sodium Alginate, Carbopol 974P | 440-500 µm | 75-89 | Slow, extended release; diffusion-controlled. | nih.gov |
| Spray-Drying | Sodium Alginate, L-leucine | 2-4 µm | Up to 96.15 (Association Efficiency) | Controlled release up to 12 hours. | mdpi.com |
| Emulsion Solvent Evaporation | Poly (ε-caprolactone) (PCL) | 50-57 µm | Up to 61.86 | ~80% release after 10 days; non-Fickian diffusion. | dovepress.com |
Pulmonary and Other Targeted Delivery Approaches
Pulmonary Delivery is a highly attractive strategy for treating tuberculosis, as it allows for direct administration of high concentrations of rifampicin to the primary site of infection in the lungs, potentially reducing systemic toxicity. nih.govnih.govresearchgate.net Preclinical studies suggest that inhaled delivery can achieve higher drug concentrations in the lung and better therapeutic effects with lower doses compared to oral administration. nih.gov Various formulations, including dry powder inhalers and nebulized solutions of nanoparticle suspensions, have been investigated. nih.govnih.gov For instance, aggregated nanoparticle formulations using the biocompatible polymer poly(lactide-co-glycolide) (PLGA) have been developed for aerosol delivery, demonstrating extended drug levels in the lungs of animal models. nih.gov The development of inhalable spray-dried microparticles has also shown promise, with formulations achieving high fine particle fractions (FPF) of 43.22% to 55.70%, indicating efficient deposition in the deep lung. mdpi.com
Other Targeted Delivery Approaches aim to increase drug concentration at specific sites of infection or within particular cell types. Mannose-modified solid lipid nanoparticles have been designed to target mannose receptors on the surface of infected macrophages, thereby enhancing the selective delivery of rifampicin. rsc.org This glycotargeting strategy can improve uptake by alveolar macrophages and reduce side effects. rsc.org Another novel approach involves transdermal delivery using a cationic nanoemulsion gel. This system was shown to enhance drug permeation across the skin, with in vivo studies demonstrating a 4.74-fold higher area under the curve compared to oral administration, suggesting it as a potential alternative for treating both cutaneous and systemic tuberculosis. tandfonline.com
In Vitro Release Kinetics and Adsorption Studies
Understanding the in vitro release kinetics and adsorption characteristics of rifampicin in novel delivery systems is crucial for predicting their in vivo performance. nih.govnih.gov
In Vitro Release Kinetics studies are performed under various conditions to simulate different physiological environments. For instance, the release of rifampicin from mesoporous silica nanomaterials has been studied in simulated gastric (pH 1.5) and intestinal (pH 6.5) fluids. nih.gov The release kinetics in these systems were found to follow the Higuchi model, which is characteristic of diffusion-based release from a matrix. nih.govrsc.org The release from other systems, such as solid lipid nanoparticles, often shows a biphasic profile with an initial burst release followed by sustained release, which can be described by models like the Weibull model. nih.gov Studies have also shown that the release of rifampicin from polymer-coated microcapsules is diffusion-controlled and follows first-order kinetics. semanticscholar.org
Adsorption Studies are critical for optimizing drug loading onto carriers like mesoporous silica. The adsorption of rifampicin onto aluminum-modified Santa Barbara Amorphous-16 (SBA-16) silica was found to follow the Freundlich isotherm model. nih.govrsc.org This indicates that the adsorption process is heterogeneous and forms a multilayer on the surface of the material. Thermodynamic analysis revealed that the adsorption is a chemisorption process, which is non-spontaneous and results in a stable loading of the drug. nih.govrsc.org
Table 3: Summary of In Vitro Release Kinetics Models for Rifampicin Formulations
| Delivery System | Release Medium/pH | Best Fit Kinetic Model | Key Finding | Reference |
|---|---|---|---|---|
| Mesoporous Silica Nanomaterials (SBA-16-Al) | pH 1.5 and 6.5 | Higuchi Model | Release is governed by diffusion from the matrix. | nih.govrsc.org |
| Solid Lipid Nanoparticles (SLNs) | pH 1.2, 4.5, 6.8, 7.4 | Weibull Model | Biphasic drug release profile observed. | nih.gov |
| Polymer-Coated Microcapsules | Not Specified | First-Order Kinetics | Release rate is dependent on the concentration of drug remaining in the microcapsule. | semanticscholar.org |
| Poly (ε-caprolactone) Microspheres | Not Specified | Non-Fickian Diffusion | Drug release is controlled by a combination of diffusion and polymer relaxation. | dovepress.com |
In Vivo Bio-distribution and Efficacy in Animal Models of Novel Formulations
The development of novel formulations for rifampicin is driven by the need to enhance its therapeutic efficacy by altering its pharmacokinetic profile and improving its delivery to target sites, particularly the lungs and macrophages where Mycobacterium tuberculosis resides. Preclinical studies in various animal models have demonstrated that encapsulating rifampicin into nanocarriers like liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles can significantly modify its bio-distribution and improve treatment outcomes compared to the administration of the free drug.
Studies utilizing rodent models have shown that novel formulations can increase the concentration and residence time of rifampicin in key organs. For instance, mannose-appended solid lipid nanoparticles (Mn-RIF-SLNs) administered to Sprague-Dawley rats resulted in a 1.8-fold higher accumulation of the drug in the lungs compared to unconjugated SLNs. researchgate.net This targeted delivery is crucial for treating pulmonary tuberculosis. Similarly, another study in Wistar rats showed that RIF-loaded SLNs led to an 8.14-fold increase in plasma bioavailability compared to free rifampicin, with sustained drug levels for up to five days. epa.gov Liposomal formulations have also been shown to alter distribution, with studies in murine models revealing maximum organ localization in the spleen, liver, and kidneys, and a higher uptake at infected lesions. rsc.org
The enhanced bio-distribution profiles of these novel formulations directly correlate with improved therapeutic efficacy. In a guinea pig model of tuberculosis, treatment with nebulized rifampicin-loaded liposomes (RLs) directly to the lungs resulted in a significant reduction in the lung bacterial burden compared to control groups. nih.gov This suggests that direct pulmonary delivery of encapsulated rifampicin can enhance its permeation into granulomas. nih.gov Another study confirmed that liposomal delivery of anti-TB drugs is efficacious in murine models of infection. rsc.org The improved pharmacokinetic profiles, such as sustained release and higher bioavailability, contribute to maintaining plasma concentrations above the minimum inhibitory concentration (MIC) for longer periods, which is a key factor in the successful eradication of mycobacteria. epa.govnih.gov For example, rifampicin encapsulated in PLGA nanoparticles delivered as a dry powder aerosol led to prolonged drug presence in the lungs of rats for up to eight hours post-delivery. nih.gov
Table 1: In Vivo Bio-distribution and Efficacy of Novel Rifampicin Formulations
| Formulation Type | Animal Model | Key Bio-distribution Findings | Efficacy Outcomes |
|---|---|---|---|
| Solid Lipid Nanoparticles (SLNs) | Wistar Rats | 8.14 times higher plasma bioavailability compared to free RIF; sustained levels for 5 days. epa.gov | Pharmacodynamic parameters (T>MIC, AUC/MIC, Cmax/MIC) were 2.5 to 8.2 times greater than free RIF. epa.gov |
| Mannose-appended SLNs | Sprague-Dawley Rats | 1.8-fold higher lung accumulation compared to unconjugated SLNs. researchgate.net | ~17-fold enhancement in relative bioavailability compared to drug solution. researchgate.net |
| Liposomes | Murine Model | High blood pool activity up to 24h post-injection; max localization in spleen, liver, kidneys. rsc.org | Confirmed efficacy in the murine model of infection. rsc.org |
| Nebulized Liposomes | Guinea Pigs | Direct delivery to the lungs, the main site of infection. nih.gov | Significantly reduced lung bacterial burden and wet spleen weight. nih.gov |
| PLGA Nanoparticles (Dry Powder) | Rats | Prolonged rifampicin presence in the lungs (up to 8 hours). nih.gov | Not explicitly stated. |
| Chitosan Nanoparticles (Dry Powder) | Rats | Extended residence and slow clearance of rifampicin from the lungs. nih.gov | Not explicitly stated. |
Stability Assessment of Novel Formulations in Simulated Physiological Conditions
A critical aspect of developing novel oral or inhaled drug delivery systems is ensuring the stability of the formulation and the encapsulated drug in various physiological environments. For oral formulations, the acidic environment of the stomach and the enzymatic conditions of the intestine pose significant challenges to the stability of rifampicin. Novel carriers are designed to protect the drug from degradation and ensure its release at the intended site of absorption.
Studies have shown that encapsulating rifampicin in carriers like solid lipid nanoparticles (SLNs) can protect it from degradation in the gastrointestinal tract. RIF-SLNs have demonstrated the ability to withstand various GI media, including simulated gastric fluid (SGF) at pH 1.2 and simulated intestinal fluids at pH 4.5, 6.8, and 7.4. nih.gov The degradation of rifampicin is known to be accelerated in acidic conditions, particularly in the presence of isoniazid. nih.gov A novel approach involving the separate encapsulation of rifampicin and isoniazid into different microspheres showed a marked improvement in rifampicin's stability. In this system, rifampicin in floating microspheres, when tested in the presence of gastric-resistant isoniazid microspheres, showed only 4.44% degradation after 12 hours in 0.1 M HCl (pH 1.2). nih.gov
The stability of rifampicin is also pH-dependent in other physiological fluids. Research on polyelectrolyte nanoparticles (PENs) showed that free rifampicin degrades significantly over 72 hours, with approximately 50.6% degradation at pH 7.4 (simulating physiological pH) and 70.4% at pH 8.5. mdpi.com Encapsulation within the nanoparticles provided a protective effect, reducing the degradation rate. mdpi.com Furthermore, the addition of antioxidants like ascorbic acid can significantly enhance the stability of rifampicin in these simulated conditions. mdpi.com Stability is not only about preventing chemical degradation but also maintaining the physical integrity of the formulation. For instance, nanoemulsions and niosomes have been assessed for stability in SGF and SIF, monitoring for changes in hydrodynamic diameter and ζ-potential to ensure the carrier remains intact until it reaches its target. researchgate.net
Table 2: Stability of Novel Rifampicin Formulations in Simulated Physiological Conditions
| Formulation Type | Simulated Condition | Duration | Key Stability Findings |
|---|---|---|---|
| Solid Lipid Nanoparticles (SLNs) | Simulated GI fluids (pH 1.2, 4.5, 6.8, 7.4) | Not specified | The developed system could withstand various gastrointestinal tract media. nih.gov |
| Microporous Floating Microspheres | 0.1 M HCl (pH 1.2) with Isoniazid microspheres | 12 hours | Only 4.44% of rifampicin degraded. nih.gov |
| Polyelectrolyte Nanoparticles (PENs) | Phosphate-Buffered Saline (PBS) pH 7.4 | 72 hours | Encapsulation reduced the degradation of rifampicin, which was ~50% for the free drug. mdpi.com |
| Polyelectrolyte Nanoparticles (PENs) | Alkaline solution pH 8.5 | 72 hours | Encapsulation reduced the degradation of rifampicin, which was ~70% for the free drug. mdpi.com |
| Nanoemulsions and Niosomes | Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF) | Not specified | Assessed for variations in hydrodynamic diameter and ζ-potential to confirm stability. researchgate.net |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Accelerated stability conditions (40°C/75% RH) | 6 months | Indicated no significant variation in drug release pattern, globule size, or zeta potential. rjptonline.org |
Interdisciplinary Academic Research Themes
Proteomics and Genomics Approaches in Resistance Studies
Proteomics and genomics provide powerful tools to investigate the molecular changes occurring in bacteria that develop resistance to rifampicin (B610482). These approaches allow for the comprehensive analysis of protein and gene expression profiles, offering insights into the underlying mechanisms of resistance beyond simple target gene mutations.
Identification of Differentially Expressed Proteins (DEPs) in Resistant Strains
Comparative proteomics studies are instrumental in identifying proteins whose expression levels are significantly altered in rifampicin-resistant bacterial strains compared to their susceptible counterparts. For instance, a study investigating rifampicin-resistant spinal tuberculosis (DSTB) utilized mass spectrometry-based proteomics and identified 373 differentially expressed proteins, with 137 being upregulated and 236 downregulated. nih.govfrontiersin.orgfrontiersin.org Another study on Brucella abortus identified 39 differentially regulated proteins in a rifampicin-resistant strain, many of which were involved in various metabolic pathways. acs.orgresearchgate.netnih.gov In Mycobacterium tuberculosis strains with varying levels of rifampicin resistance (including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains), label-free quantitative proteomics revealed sets of up-regulated, down-regulated, and specifically expressed proteins. mdpi.comnih.gov These DEPs can include proteins directly involved in resistance mechanisms, as well as those participating in metabolic or cellular processes that are indirectly affected by the development of resistance or compensatory mechanisms.
Here is a sample table illustrating potential DEPs identified in rifampicin-resistant strains based on research findings:
| Protein Name/Identifier | Fold Change (Resistant vs. Susceptible) | Proposed Role in Resistance/Adaptation | Organism |
| HLA-A | Upregulated | Antigen processing and presentation | Human (in context of DSTB) nih.govfrontiersin.orgfrontiersin.org |
| HLA-C | Upregulated | Antigen processing and presentation | Human (in context of DSTB) nih.govfrontiersin.orgfrontiersin.org |
| HLA-DRB1 | Upregulated | Antigen processing and presentation | Human (in context of DSTB) nih.govfrontiersin.orgfrontiersin.org |
| MMP9 | Downregulated | Phagosome pathway | Human (in context of DSTB) nih.govfrontiersin.orgfrontiersin.org |
| PLCL1 | Downregulated | Phagosome pathway | Human (in context of DSTB) nih.govfrontiersin.orgfrontiersin.org |
| iniC | Upregulated | Cell wall and cell processes | M. tuberculosis nih.gov |
| Rv2141c | Upregulated | Cell wall and cell processes | M. tuberculosis nih.gov |
| folB | Upregulated | Cell wall and cell processes | M. tuberculosis nih.gov |
| Rv2561 | Upregulated | Cell wall and cell processes | M. tuberculosis nih.gov |
| Rv2272 | Upregulated | Unspecified | M. tuberculosis (MDR/XDR vs RR) nih.gov |
| smtB | Upregulated | Unspecified | M. tuberculosis (MDR/XDR vs RR) nih.gov |
| lpqB | Upregulated | Unspecified | M. tuberculosis (MDR/XDR vs RR) nih.gov |
| icd1 | Upregulated | Unspecified | M. tuberculosis (MDR/XDR vs RR) nih.gov |
| folK | Upregulated | Unspecified | M. tuberculosis (MDR/XDR vs RR) nih.gov |
| fadE9 | Downregulated | Cell wall and cell processes | M. tuberculosis nih.gov |
| espB | Downregulated | Cell wall and cell processes | M. tuberculosis nih.gov |
| espL | Downregulated | Cell wall and cell processes | M. tuberculosis nih.gov |
| esxK | Downregulated | Cell wall and cell processes | M. tuberculosis nih.gov |
| Rv3175 | Downregulated | Cell wall and cell processes | M. tuberculosis nih.gov |
Protein-Protein Interaction (PPI) Network Analysis
Analyzing protein-protein interaction networks helps to understand how DEPs functionally interact and contribute to the resistance phenotype. By constructing PPI networks based on identified DEPs, researchers can pinpoint key proteins or modules that play central roles in the resistance mechanisms. For example, PPI analysis in rifampicin-resistant M. tuberculosis strains has revealed networks involved in virulence and drug resistance. mdpi.comnih.gov In the context of rifampicin-resistant spinal TB, PPI analysis, confirmed by techniques like Immunohistochemistry and Western blot, identified key targets such as HLA-A, HLA-C, HLA-DRB1, MMP9, and PLCL1 as pivotal players in pathways like "Antigen processing and presentation" and "Phagosome". nih.govfrontiersin.orgfrontiersin.org These proteins were found to be crucially enriched in DSTB. nih.govfrontiersin.orgfrontiersin.org
Pharmaco-Transcriptomic Analysis for Target Identification
Pharmaco-transcriptomic analysis integrates gene expression data with pharmacological information to identify potential drug targets or compounds that can modulate the expression of genes involved in resistance. This approach can reveal how resistance affects the global transcriptional landscape and identify existing drugs that might be effective against resistant strains by targeting compensatory pathways or altering the expression of key resistance-associated genes. Studies have used pharmaco-transcriptomic analysis to identify drug compounds capable of regulating the expression of key targets identified through proteomics and PPI analysis in rifampicin-resistant strains. nih.govfrontiersin.orgfrontiersin.org For instance, analysis related to rifampicin-resistant spinal TB confirmed that 58 drug compounds could regulate the expression of identified key targets. nih.govfrontiersin.orgfrontiersin.org Specific examples include drugs like Floxacillin, Clavulanic acid, and Amoxicillin, which were found to regulate the expression of HLA-C. nih.govfrontiersin.org Celecoxib, Marimastat, and Andecaliximab were among the drugs found to regulate MMP9 expression. nih.govfrontiersin.org
Evolutionary Biology of Rifampicin Resistance
The evolutionary biology of rifampicin resistance explores how resistance emerges and spreads within bacterial populations. This involves studying the types of mutations that confer resistance, their fitness costs, and the role of compensatory evolution. Rifampicin resistance is strongly correlated with mutations in a small region of the rpoB gene, known as the rifampicin-resistance-determining-region (RRDR). mdpi.com These mutations, typically single amino acid substitutions in the β-subunit of RNA polymerase, are the primary cause of resistance. mdpi.com
Integrative Computational and Experimental Methodologies in Drug Discovery
Integrative computational and experimental methodologies play a crucial role in the discovery of new drugs and strategies to combat rifampicin resistance. Computational approaches, such as molecular docking, molecular dynamics simulations, and bioinformatics analyses, can be used to predict drug-target interactions, evaluate the impact of resistance mutations on drug binding, and identify potential new therapeutic compounds or drug combinations. nih.govresearchgate.netfrontiersin.orgmdpi.comnih.gov These computational predictions can then be validated through experimental studies.
For instance, computational models have been developed to simulate the pharmacokinetics and pharmacodynamics of rifampicin, aiding in the understanding of drug exposure-efficacy relationships and the optimization of treatment regimens. nih.gov In silico transcriptome analysis has been used to identify novel antibiotic resistance factors in M. tuberculosis treated with antibiotics, including rifampicin. nih.gov Computational approaches have also been employed to evaluate potential inhibitors of enzymes involved in rifampicin resistance, such as rifampicin monooxygenase (RIFMO). researchgate.net The integration of computational modeling with experimental techniques, such as proteomics and genomics, provides a powerful framework for dissecting resistance mechanisms and accelerating the drug discovery process. acs.orgresearchgate.netnih.govfrontiersin.org This includes using computational tools to predict the effects of mutations linked to rifampicin resistance and validating these predictions experimentally. frontiersin.org
Q & A
Q. What methodologies are recommended for assessing rifampicin's diagnostic accuracy in pulmonary tuberculosis (TB) detection?
To evaluate diagnostic accuracy, use meta-analyses of cross-sectional or cohort studies comparing molecular assays (e.g., Xpert® MTB/RIF) against culture-based methods. Employ the QUADAS-2 tool for quality assessment and bivariate random-effects models to calculate pooled sensitivity/specificity. Subgroup analyses by smear/HIV status enhance robustness .
Q. How should researchers design experiments to evaluate rifampicin's enzyme induction potential in cytochrome P450 (CYP450) studies?
Normalize induction data to rifampicin's maximal fold induction (e.g., 10 µM) as a positive control. Use dose-response curves to estimate Emax and EC50. Combine datasets from multiple sources (e.g., weak inducers, proprietary compounds) for comprehensive analysis, ensuring consistency in normalization methods .
Q. What experimental models are suitable for studying rifampicin-induced hematological toxicity?
Employ rodent models to assess RBC count, liver enzymes, and oxidative stress markers. Use one-way ANOVA to compare groups treated with rifampicin alone or in combination with other anti-TB drugs (e.g., isoniazid). Include propolis or other hepatoprotective agents as positive controls .
Advanced Research Questions
Q. What experimental approaches optimize rifampicin-loaded nanocarriers for controlled drug release?
Apply factorial designs (e.g., 2⁴ factorial) to assess variables like pH, adsorbent mass, and drug concentration. Characterize hybrids using FTIR, XRD, and SEM to confirm drug-clay interactions. Use Higuchi kinetics to model pH-dependent release profiles in vitro . For lipid-based systems, employ Box-Behnken designs to optimize particle size and entrapment efficiency, validated via response surface methodology .
Q. How can bioinformatics tools analyze rifampicin's effects on bacterial transcription dynamics?
Use the R package rifi to process RNA-seq or microarray time-series data from rifampicin-treated cultures. Apply decay rate estimation, segmental regression, and statistical testing to identify transcription pause sites or novel promoters. Validate findings with phenotypic assays .
Q. What strategies resolve discrepancies between molecular and phenotypic rifampicin resistance tests?
For discordant results (e.g., Xpert MTB/RIF Ultra vs. MTBDRplus), perform deep sequencing of rpoB mutations (e.g., codons 426–452). Use FluoroType MTBDR to confirm ambiguous mutations. Cross-validate with phenotypic drug susceptibility testing (DST) and clinical outcome data .
Q. How to conduct geospatial analysis of rifampicin resistance trends in epidemiological studies?
Integrate drug susceptibility data into GIS platforms (e.g., GeoDa) to map resistance hotspots. Apply χ² trend tests to assess temporal changes and spatial autocorrelation. Overlay demographic variables (e.g., age, ethnicity) to identify risk factors .
Q. What pharmacokinetic study designs address rifampicin's auto-induction and drug-drug interactions (DDIs)?
Use cocktail phenotyping (e.g., Basel Cocktail) to measure CYP450 activity pre/post rifampicin induction. Monitor rifampicin plasma concentrations via LC-MS/MS to ensure compliance and avoid skewed PK data. Exclude outliers with aberrant exposure metrics (e.g., 100-fold higher concentrations) .
Methodological Considerations for Data Contradictions
- Diagnostic Test Conflicts : Compare assay limits of detection (LODs) and mutation coverage. Xpert MTB/RIF may miss heteroresistance, requiring supplementary probes or phenotypic DST .
- Nanocarrier Variability : Control for batch-to-batch differences in clay mineral composition or nanoparticle polydispersity using rigorous quality-by-design (QbD) principles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
